Product packaging for 2-Fluoro-3-iodophenylboronic acid(Cat. No.:CAS No. 1016231-39-2)

2-Fluoro-3-iodophenylboronic acid

Cat. No.: B1316094
CAS No.: 1016231-39-2
M. Wt: 265.82 g/mol
InChI Key: NNMDGAIATJXYFJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFIO2 and its molecular weight is 265.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BFIO2 B1316094 2-Fluoro-3-iodophenylboronic acid CAS No. 1016231-39-2

Properties

IUPAC Name

(2-fluoro-3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMDGAIATJXYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)I)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584396
Record name (2-Fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016231-39-2
Record name (2-Fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-iodophenylboronic acid, a versatile reagent in modern organic synthesis. Due to its utility in the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is also presented.

Core Physical Properties

PropertyValueSource
Molecular Formula C₆H₅BFIO₂N/A
Molecular Weight 265.82 g/mol N/A
Melting Point 238-243 °C[1][2]
Appearance White to light yellow to light orange powder/crystal
Purity >97.0% (HPLC)
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds. The following is a detailed, representative protocol for such a reaction.

Reaction Scheme:

Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

Where Ar¹-X is an aryl halide and Ar²-B(OH)₂ is this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (buchwaldite ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary, typically ranging from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, as indicated by the consumption of the starting material, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, This compound, Pd(OAc)₂, SPhos, K₃PO₄ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C Add Solvents: Degassed Toluene & Water B->C D Heat Reaction Mixture: 100 °C with Vigorous Stirring C->D E Monitor Progress: TLC or GC-MS D->E F Cool to Room Temperature & Quench with Water E->F G Liquid-Liquid Extraction: with Ethyl Acetate F->G H Wash & Dry: Brine wash, dry over MgSO₄ G->H I Purification: Silica Gel Chromatography H->I

References

A Comprehensive Technical Guide to 2-Fluoro-3-iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1016231-39-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Fluoro-3-iodophenylboronic acid. It details its chemical properties, synthesis, applications in organic chemistry, and safety protocols.

Chemical Properties and Data

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and an iodine atom on the phenyl ring makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1016231-39-2[General Knowledge]
Molecular Formula C₆H₅BFIO₂[General Knowledge]
Molecular Weight 265.82 g/mol [General Knowledge]
Appearance White to light yellow crystalline powder[General Knowledge]
Melting Point 238-243 °C[General Knowledge]
Purity Typically >97% (HPLC)[General Knowledge]

Synthesis of this compound: A Representative Protocol

The synthesis of arylboronic acids often proceeds via the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic hydrolysis. Below is a representative experimental protocol for the synthesis of this compound, based on general procedures for analogous compounds.

Experimental Workflow for the Synthesis of this compound

G start Start: 1-Fluoro-2,3-diiodobenzene reagent1 n-Butyllithium (n-BuLi) in THF, -78 °C start->reagent1 1. intermediate Lithiation: Formation of 2-Fluoro-3-iodophenyllithium reagent1->intermediate reagent2 Triisopropyl borate B(O-iPr)₃ intermediate->reagent2 2. borate_ester Borylation: Formation of the boronate ester intermediate reagent2->borate_ester reagent3 Aqueous Acid (e.g., HCl) borate_ester->reagent3 3. product Hydrolysis: This compound reagent3->product purification Purification: (e.g., Recrystallization) product->purification final_product Final Product purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-2,3-diiodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.0 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure the formation of the organolithium intermediate.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours until a precipitate forms.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 Reaction Components pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_halide boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_halide base Base (e.g., K₂CO₃) base->pd2_halide Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Table 2: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling

Reagent/ComponentMolar Equivalents/Conditions
This compound1.2 eq
Aryl bromide1.0 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05 eq
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eq
SolventToluene/Water or Dioxane/Water
Temperature80 - 110 °C
Reaction Time4 - 24 hours

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask are added this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and the base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed solvents (e.g., a mixture of toluene and water) are then added.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for its effective and safe use in the laboratory.

A Technical Guide to 2-Fluoro-3-iodophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Fluoro-3-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—featuring a fluorine atom, an iodine atom, and a boronic acid moiety—offers a versatile platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature, valued for its utility in cross-coupling reactions.[1] The quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 265.8 g/mol , 265.82 g/mol [1][2][3][4]
Molecular Formula C₆H₅BFIO₂[1][2][3][4][5]
CAS Number 1016231-39-2[1][2][4]
Physical State Solid (White to light yellow powder/crystal)[1]
Melting Point 238-243 °C[1][4]
Purity (Typical) >97.0% (HPLC)[1][3]
Storage Temperature Room temperature (Recommended <15°C, cool, dark place)[1]

Synthesis and Experimental Protocols

The synthesis and application of this compound are central to its role in research and development. Below are representative experimental protocols for its synthesis and its use in the Suzuki-Miyaura cross-coupling reaction.

General Synthesis Protocol for this compound

The synthesis of arylboronic acids often proceeds via a lithiation and borylation sequence. This protocol is a generalized method based on procedures for analogous substituted phenylboronic acids.[6]

G General Synthesis Workflow start 1-Fluoro-2-iodobenzene (Starting Material) step1 React with n-Butyllithium (n-BuLi) in THF at -78 °C start->step1 Lithiation intermediate Lithiated Intermediate step1->intermediate step2 Quench with Trialkyl Borate (e.g., Trimethyl Borate, B(OMe)₃) intermediate->step2 Borylation borate_ester Boronic Ester Intermediate step2->borate_ester step3 Aqueous Acidic Workup (Hydrolysis) borate_ester->step3 product This compound (Final Product) step3->product

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of the starting material, 1-fluoro-2-iodobenzene, is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

  • Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the cooled solution.[6] The reaction is stirred for a specified period at this temperature to allow for the formation of the lithiated intermediate.

  • Borylation: An electrophilic boronic acid derivative, such as trimethyl borate, is added to the reaction mixture to quench the lithiated species, forming a boronic ester intermediate.[6]

  • Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid solution. This hydrolysis step converts the boronic ester into the final this compound product.[6]

  • Isolation and Purification: The product is typically isolated by extraction from the aqueous phase using an organic solvent (e.g., ethyl acetate).[6] The combined organic layers are then washed, dried, and concentrated. The crude solid can be further purified by crystallization to yield the final product.[6]

Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in drug discovery for synthesizing biaryl structures.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oxidative_add [Ar¹-Pd(II)-X] pd0->oxidative_add Oxidative Addition aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_add transmetalation [Ar¹-Pd(II)-Ar²] oxidative_add->transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ (this compound) activated_boronate [Ar²-B(OH)₃]⁻ boronic_acid->activated_boronate activated_boronate->transmetalation transmetalation->pd0 Reductive Elimination biaryl Ar¹-Ar² (Biaryl Product) transmetalation->biaryl base Base (e.g., K₃PO₄) base->activated_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (Ar-X, where X is typically Br, I, or OTf), this compound (typically 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₃PO₄, K₂CO₃).[7][8][9]

  • Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like THF or 1,4-dioxane) and water.[8][9]

  • Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (ranging from room temperature to 120 °C, depending on the substrates and catalyst) for a period of 30 minutes to several hours.[8][9]

  • Monitoring: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is then purified, typically by column chromatography, to yield the pure biaryl compound.

Role in Drug Discovery and Development

The incorporation of fluorine and boronic acid moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[10][11][12] this compound serves as a precursor that embodies these principles.

G Logic of Application in Drug Discovery main This compound fluorine Fluorine Atom (F) main->fluorine iodine Iodine Atom (I) main->iodine boronic Boronic Acid Group -B(OH)₂ main->boronic stability Increased Metabolic Stability fluorine->stability lipophilicity Modulated Lipophilicity & Permeability fluorine->lipophilicity binding Enhanced Target Binding Affinity fluorine->binding coupling Versatile Handle for Suzuki Coupling iodine->coupling boronic->coupling Coupling Partner bioisostere Bioisostere of Carboxylic Acid boronic->bioisostere inhibition Potential for Proteasome Inhibition boronic->inhibition

Caption: The strategic value of this compound's functional groups.

  • Role of Fluorine: The introduction of fluorine into a drug molecule can significantly enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[10] This often leads to improved pharmacokinetic profiles, such as a longer half-life.[10] Furthermore, fluorine's high electronegativity can modulate the acidity of nearby functional groups and lead to more favorable interactions within a protein's binding pocket, thereby increasing potency and selectivity.[10][12]

  • Role of the Boronic Acid Group: Boronic acids are recognized as valuable pharmacophores.[11][13] They can act as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with serine proteases or the N-terminal threonine of the proteasome.[13] This mechanism is exploited by several FDA-approved drugs, including the multiple myeloma treatments bortezomib and ixazomib.[11][13] The boronic acid moiety in the title compound makes it a valuable precursor for synthesizing potential enzyme inhibitors.

  • Role of Iodine: The iodine atom provides a reactive handle, primarily for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward installation of the 2-fluoro-3-iodophenyl moiety onto a wide range of molecular scaffolds, providing chemists with a modular approach to drug design.

References

Elucidating the Structure of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-iodophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 2-fluoro-3-iodophenyl moiety into complex molecules. The presence of the fluorine and iodine atoms provides unique electronic properties and opportunities for further functionalization, making it an attractive component in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, a representative synthetic protocol, and expected analytical data for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₆H₅BFIO₂
Molecular Weight 265.82 g/mol
CAS Number 1016231-39-2
Appearance White to off-white solid
SMILES B(C1=C(C=CC=C1I)F)(O)O

Synthesis and Characterization

The synthesis of this compound can be achieved through a lithium-halogen exchange reaction followed by borylation. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Fluoro-2,3-diiodobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-fluoro-2,3-diiodobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 1M HCl, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Analytical Data

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. Expected data are summarized in the following tables.

Table 2: Expected ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.8-8.0mAr-H
~7.2-7.4mAr-H
~5.0-6.0br sB(OH)₂
¹³C NMR ~160-165d¹JCF ≈ 240-250C-F
~140-145dC-I
~130-135sAr-C
~125-130dAr-C
~115-120dAr-C
~90-95sC-B

Note: NMR spectra are typically recorded in solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to the residual solvent peak.

Table 3: Expected Mass Spectrometry Data

Ionization ModeExpected m/zSpecies
ESI-[M-H]⁻264.94
[M+Cl]⁻300.91
ESI+[M+H]⁺266.96
[M+Na]⁺288.94

Applications in Organic Synthesis

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas.

  • The solvent mixture is added, and the reaction is heated to the desired temperature (typically 80-100 °C) and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.

Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis Workflow

G start 1-Fluoro-2,3-diiodobenzene reagent1 n-BuLi, THF, -78 °C start->reagent1 intermediate Lithium-halogen exchange reagent1->intermediate reagent2 Triisopropyl borate intermediate->reagent2 borylation Borylation reagent2->borylation reagent3 HCl (aq) borylation->reagent3 hydrolysis Hydrolysis reagent3->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Pathway

G boronic_acid This compound transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl Halide (R-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product reductive_elimination->product catalyst_regen Pd(0) Catalyst (regenerated) reductive_elimination->catalyst_regen catalyst_regen->catalyst Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura coupling reaction.

Navigating the Stability of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthetic outcomes. This in-depth technical guide focuses on 2-Fluoro-3-iodophenylboronic acid, a versatile building block in organic synthesis, particularly in cross-coupling reactions. While specific stability data for this particular compound is not extensively published, this guide provides a comprehensive overview based on the well-established principles governing the stability of arylboronic acids.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids are known for their susceptibility to various degradation pathways, which can impact their purity and reactivity over time.[1] The primary routes of decomposition include oxidation and protodeboronation.[1] The stability of a given arylboronic acid is influenced by electronic effects of the substituents on the aromatic ring, pH, temperature, and exposure to light, moisture, and oxygen.

The presence of an electron-withdrawing fluorine atom and a bulky iodine atom on the phenyl ring of this compound is expected to influence its stability profile. Electron-withdrawing groups can modulate the pKa of the boronic acid, which in turn affects its susceptibility to degradation.[2]

Recommended Storage and Handling

To maximize the shelf-life and maintain the integrity of this compound, stringent storage and handling procedures are essential.

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)[3]Reduces the rate of thermal decomposition and slows down potential side reactions.
Atmosphere Inert atmosphere (Argon or Nitrogen)Minimizes oxidation by atmospheric oxygen. Many boronic acids are sensitive to air.[4]
Moisture Store in a desiccated environmentPrevents hydrolysis and protodeboronation, which are often catalyzed by moisture.
Light Protect from lightLight can promote oxidative degradation pathways.
Handling Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]Avoid inhalation of dust and direct contact with skin and eyes.[5]

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids are illustrated below. These processes lead to the formation of impurities that can complicate reactions and reduce yields.

DegradationPathways A This compound B Oxidation A->B [O] C Protodeboronation A->C H+ D 2-Fluoro-3-iodophenol B->D F Boric Acid B->F E 1-Fluoro-2-iodobenzene C->E C->F

Figure 1. Primary degradation pathways of arylboronic acids, leading to the formation of the corresponding phenol via oxidation and the parent arene via protodeboronation.

Enhancing Stability: The Boronate Ester Strategy

A widely adopted strategy to enhance the stability of boronic acids for long-term storage and easier handling is their conversion to boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters.[1][4][6] These derivatives are generally more robust, often crystalline solids, and less prone to decomposition.[1] The boronic acid can then be generated in situ during the reaction.[4]

StabilityStrategy cluster_0 Less Stable cluster_1 More Stable A This compound B Boronate Ester (e.g., Pinacol, MIDA) A->B Esterification B->A Hydrolysis (in situ)

Figure 2. A logical workflow illustrating the conversion of a less stable arylboronic acid to a more stable boronate ester for storage, with subsequent in situ release for reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for using an arylboronic acid in a Suzuki-Miyaura cross-coupling reaction. Careful execution is critical to minimize degradation of the boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous work-up and purification.

SuzukiProtocol A Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) in Flame-Dried Flask under Inert Atmosphere B Add Degassed Solvent A->B C Heat and Stir Reaction Mixture B->C D Monitor Reaction Progress (TLC, GC-MS, LC-MS) C->D D->C Incomplete E Reaction Completion D->E Complete F Work-up and Purification E->F G Isolated Product F->G

Figure 3. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing an arylboronic acid.

Conclusion

References

Commercial Availability and Synthetic Utility of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodophenylboronic acid (CAS No. 1016231-39-2) is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for cross-coupling reactions, and the boronic acid is a key participant in Suzuki-Miyaura couplings. This technical guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic protocol, and its application in the context of drug discovery, specifically in the synthesis of kinase inhibitors targeting pathways such as the Aurora kinase signaling cascade.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%. While pricing and stock levels are subject to change, the following table summarizes data from several prominent suppliers to provide a comparative overview. Researchers are advised to request quotes for the most current information.

SupplierProduct NumberCAS NumberPurityAvailable Quantities
TCI America F13991016231-39-2>97.0% (HPLC)1g, 5g
BLDpharm BD1962451016231-39-297%1g, 5g, 25g
Santa Cruz Biotechnology sc-4777681016231-39-2≥97%1g, 5g
Seedion F8446711016231-39-297%250mg, 1g

Experimental Protocols

Plausible Synthesis of this compound via Ortho-Lithiation

This protocol describes a plausible method for the synthesis of this compound starting from 1-fluoro-2-iodobenzene, adapted from general procedures for the synthesis of substituted phenylboronic acids.

Materials:

  • 1-Fluoro-2-iodobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 1-fluoro-2-iodobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature.

  • Work-up: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This protocol provides a general method for the utilization of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.[1]

Materials:

  • This compound

  • Heterocyclic halide (e.g., a chloropyrimidine scaffold)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask are added this compound (1.2 eq), the heterocyclic halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition and Degassing: The solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added. The mixture is degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is heated to 80-100 °C under an argon atmosphere and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

This compound is a key building block in the synthesis of kinase inhibitors. Kinases are critical regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The unique substitution of this boronic acid allows for its incorporation into scaffolds that can target the ATP-binding site of kinases. For example, compounds derived from this intermediate could potentially inhibit Aurora kinases, which are essential for cell cycle progression and are attractive targets for cancer therapy.

Logical and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and the Aurora Kinase signaling pathway, a potential target for inhibitors synthesized using this compound.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: - this compound - Heterocyclic Halide - Palladium Catalyst - Base solvent Add Solvent and Degas reagents->solvent reaction Heat and Stir Reaction solvent->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: Kinase Inhibitor Intermediate purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

G cluster_pathway Aurora Kinase Signaling Pathway in Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor Inhibitor (derived from This compound) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Inhibition of the Aurora Kinase signaling pathway by a potential inhibitor.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine and Iodine on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic influences of fluorine and iodine substituents on the reactivity of arylboronic acids. Focusing on the foundational principles of physical organic chemistry and their application in catalysis, this document offers quantitative data, detailed experimental protocols, and visual process diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction to Boronic Acids and Halogen Substitution

Boronic acids (R-B(OH)₂) are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance make them indispensable reagents for the formation of carbon-carbon bonds. The reactivity of a boronic acid is profoundly influenced by the electronic nature of its organic substituent (R).

Halogen atoms, particularly fluorine and iodine, are frequently incorporated into organic molecules to modulate their chemical and biological properties. When appended to an arylboronic acid, these halogens exert distinct and often contrasting electronic effects that alter the acid's reactivity in predictable ways. Understanding these effects is crucial for reaction optimization, catalyst design, and the rational design of complex molecules.

Fundamental Electronic Effects of Substituents

Two primary electronic effects govern the influence of a substituent on an aromatic ring:

  • Inductive Effect (-I): This is a through-bond polarization caused by the electronegativity difference between atoms. Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the attached boronic acid moiety.

  • Mesomeric (Resonance) Effect (+M): This is a through-space delocalization of lone-pair electrons from the substituent into the π-system of the aromatic ring. Halogens possess lone pairs that can be donated into the ring, an electron-donating effect that partially counteracts the inductive effect.

The net electronic impact of a substituent is the sum of these opposing forces. This balance dictates the Lewis acidity of the boron center and the nucleophilicity of the carbon atom attached to boron, two key factors in the kinetics of cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Framework for Reactivity

The Suzuki-Miyaura reaction provides the primary context for evaluating boronic acid reactivity. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic properties of the boronic acid predominantly influence the transmetalation step, which is often rate-determining.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Ar¹-X TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation Ar²B(OH)₂, Base TM_Complex->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Coupled Product) TM_Complex->Product Reductive Elimination Product->out1 in1->Pd0 Catalyst Generation Transmetalation_Effects Figure 2: Competing Electronic Effects on Transmetalation cluster_F Fluorine (-F) cluster_I Iodine (-I) start Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ pd_complex R-Pd(II)L₂-X boronate_F [F-Ar-B(OH)₃]⁻ boronate_I [I-Ar-B(OH)₃]⁻ product R-Pd(II)L₂-Ar start_F F-Ar-B(OH)₂ start_F->boronate_F Step 1: Boronate Formation (FAVORED) High Lewis Acidity boronate_F->product Step 2: Aryl Transfer (DISFAVORED) Low Ring Nucleophilicity start_I I-Ar-B(OH)₂ start_I->boronate_I Step 1: Boronate Formation (Slightly Favored) Moderate Lewis Acidity boronate_I->product Step 2: Aryl Transfer (Less Disfavored) Higher Ring Nucleophilicity

References

The Solubility of 2-Fluoro-3-iodophenylboronic Acid in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

This technical guide provides an in-depth overview of the solubility of 2-Fluoro-3-iodophenylboronic acid in organic solvents, a critical parameter for its application in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents data for structurally analogous compounds to provide a predictive framework. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom provides a site for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions or for the introduction of a radiolabel.[1][2] The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets.[3][4] Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data serves as a useful proxy for estimating the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3750.1300.105

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method . This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle:

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus:

  • Boronic Acid: this compound

  • Organic Solvents: High-purity solvents of choice

  • Analytical Balance: For accurate weighing of the boronic acid and solvent

  • Jacketed Glass Vessel: With a magnetic stirrer

  • Thermostat: For precise temperature control of the heating/cooling fluid circulating through the jacket

  • Calibrated Thermometer or Temperature Probe: To measure the sample temperature

  • Luminance Probe or Laser Diode and Photodetector: For instrumental detection of turbidity changes (optional, but recommended for higher accuracy)

Procedure:

  • Sample Preparation: Accurately weigh the desired amounts of this compound and the selected organic solvent directly into the jacketed glass vessel.

  • Heating and Stirring: Begin stirring the mixture at a constant, vigorous rate. Start circulating the heating fluid from the thermostat through the jacket of the vessel at a controlled heating rate (e.g., 0.1-0.5 K/min).

  • Observation: Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or by observing the signal from the light detector.

  • Equilibrium Temperature Determination: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared mole fraction.

  • Data Collection: Repeat the procedure for a range of different compositions (mole fractions) of the boronic acid in the solvent to construct a solubility curve.

Considerations for Boronic Acids:

Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at elevated temperatures. This equilibrium can influence solubility measurements. It is therefore crucial to use anhydrous solvents and minimize the exposure of the sample to atmospheric moisture.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G A Sample Preparation: Accurately weigh boronic acid and solvent B Heating and Stirring: Constant heating rate and vigorous stirring A->B C Turbidity Monitoring: Visual or instrumental observation B->C D Equilibrium Point: Record temperature of complete dissolution C->D E Data Analysis: Plot solubility curve (Temperature vs. Mole Fraction) D->E G cluster_0 Physicochemical Properties cluster_1 Synthetic Applications cluster_2 Drug Development Cascade A This compound B Solubility in Organic Solvents A->B C Other Properties (e.g., Stability, Lipophilicity) A->C D Reaction Condition Optimization (e.g., Suzuki Coupling) B->D E Purification Strategy (e.g., Crystallization) B->E F Synthesis of Analog Libraries D->F E->F G Lead Optimization F->G H Candidate Selection G->H

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodophenylboronic acid with various (hetero)aryl halides. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. The presence of both fluorine and iodine substituents offers unique reactivity and opportunities for selective transformations.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction of this compound presents specific challenges and considerations due to the electronic effects of the fluorine atom and the potential for competitive coupling at the iodo position. The ortho-fluorine substituent can influence the electronic properties and conformation of the resulting biaryl products, which is often desirable in drug design.

Key challenges in the cross-coupling of fluorinated arylboronic acids include the potential for protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the cross-coupling of this compound is not extensively available in the public domain, the following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of analogous fluorinated and halogenated phenylboronic acids with various aryl halides. These conditions serve as an excellent starting point for reaction optimization.

Table 1: Palladium Catalysts and Ligands for the Cross-Coupling of Fluorinated Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100Aryl BromideHighBulky, electron-rich phosphine ligands are often effective for challenging couplings.
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane80-110Aryl ChlorideGood to HighXPhos is a versatile ligand for a range of aryl halides.
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90Aryl IodideModerate to HighA classic catalyst, though sometimes less effective for electron-deficient substrates.
[Pd(t-Bu₃P)]₂ (2)-CsFTHFRT - 60Aryl BromideHighTri(tert-butyl)phosphine is a highly effective ligand for Suzuki couplings.
PdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O80Heteroaryl BromideGoodA robust and widely used catalyst for a variety of coupling partners.

Table 2: Effect of Base and Solvent on Coupling Reactions

BaseSolvent SystemTemperature (°C)Observations
K₃PO₄1,4-Dioxane/H₂O (4:1)100Often provides good yields and minimizes protodeboronation.
K₂CO₃Toluene/EtOH/H₂O90A common and effective base-solvent combination.
Cs₂CO₃THF65A stronger base that can be effective for less reactive substrates.
CsF1,4-Dioxane100Can be advantageous for substrates prone to hydrolysis.
Na₂CO₃DMF/H₂O110Higher temperatures may be required for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the cross-coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, weigh the palladium(II) acetate and SPhos.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging coupling reactions.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and potassium carbonate.

  • Add 1,4-dioxane and water (typically a 4:1 mixture) to achieve a concentration of approximately 0.2 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 9-13).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ / Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Boronic Acid, Aryl Halide, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Solvent and Catalyst/Ligand B->C D Reaction (Conventional Heating or Microwave) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Reactions with 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials.

2-Fluoro-3-iodophenylboronic acid is a valuable building block, as the fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making it an attractive component in drug discovery programs. However, the presence of a fluorine atom ortho to the boronic acid group introduces challenges, most notably the increased propensity for protodeboronation, a side reaction that can lower the yield of the desired coupled product.

These application notes provide a comprehensive overview of suitable bases and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is based on established methodologies for structurally similar ortho-fluoro-substituted phenylboronic acids and aims to serve as a guide for reaction setup, optimization, and execution.

The Critical Role of the Base

The choice of base is paramount in Suzuki-Miyaura reactions. Its primary role is to activate the boronic acid for transmetalation to the palladium catalyst.[1] For substrates like this compound, which are susceptible to protodeboronation, the basicity and nature of the base are critical factors in achieving high yields.

Generally, milder inorganic bases are preferred for ortho-fluorinated phenylboronic acids to minimize the undesired protodeboronation side reaction. Stronger bases can accelerate the cleavage of the C-B bond, leading to the formation of 1-fluoro-2-iodobenzene instead of the desired biaryl product.

Commonly Employed Bases:

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base that has shown efficacy in Suzuki couplings of various aryl halides.[2][3]

  • Potassium Phosphate (K₃PO₄): Another effective and mild base, often used in aqueous solutions, which can be beneficial for the coupling of challenging substrates.[4]

  • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in difficult couplings, though its higher cost may be a consideration.

  • Potassium Fluoride (KF): A milder base that can be particularly useful when base-sensitive functional groups are present in the coupling partners.[5] The fluoride ion is thought to play a role in activating the boronic acid.

Recommended Reaction Conditions and Protocols

Based on studies of structurally similar fluorinated boronic acids, the following protocols provide a solid starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates to achieve the highest yields.

Table 1: Summary of Suitable Bases and Typical Reaction Conditions for Suzuki Reactions with ortho-Fluoro Phenylboronic Acids
Base (equivalents)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield Range (%)
K₂CO₃ (2-3)Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-3)- or SPhos (2-6)Dioxane/H₂O, Toluene/H₂O, DMF/H₂O80-11012-2470-95
K₃PO₄ (2-3)Pd(OAc)₂ (2-5) or PdCl₂(dppf) (2-5)XPhos (4-10)THF/H₂O, DioxaneRoom Temp - 902-1875-98
Cs₂CO₃ (2-3)Pd₂(dba)₃ (1-3)P(tBu)₃ (2-6)Dioxane, Toluene80-1008-1680-97
KF (3)Pd₂(dba)₃ (1.5)Dicyclohexylphosphino-biphenyl (3)Anhydrous Dioxane11012-2465-90

Note: This data is compiled from protocols for analogous ortho-fluorinated phenylboronic acids and serves as a guideline. Yields are highly dependent on the specific coupling partners.

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a robust starting point for the coupling of this compound with various aryl bromides or iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Mild Conditions using Potassium Phosphate

This protocol is recommended for substrates that may be sensitive to higher temperatures or when a milder base is required.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents) as a 0.5 M aqueous solution

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Tetrahydrofuran (THF), degassed

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the aryl halide, palladium(II) acetate, and XPhos.

  • Seal the vessel and thoroughly purge the atmosphere with an inert gas.

  • Add the degassed THF, followed by the degassed aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or GC-MS. Reactions under these milder conditions may take from 2 to 18 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for setting up a Suzuki-Miyaura reaction is depicted below, emphasizing the key steps for a successful outcome.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 1_Reagents Weigh Boronic Acid, Aryl Halide, and Base 2_Catalyst Add Pd Catalyst and Ligand 1_Reagents->2_Catalyst 3_Inert Evacuate and Backfill with Inert Gas (3x) 2_Catalyst->3_Inert 4_Solvent Add Degassed Solvent 3_Inert->4_Solvent 5_Heat Heat to Desired Temperature with Stirring 4_Solvent->5_Heat 6_Monitor Monitor Progress (TLC, LC-MS) 5_Heat->6_Monitor 7_Quench Cool and Quench with Water 6_Monitor->7_Quench 8_Extract Extract with Organic Solvent 7_Quench->8_Extract 9_Dry Dry, Filter, and Concentrate 8_Extract->9_Dry 10_Purify Purify by Column Chromatography 9_Dry->10_Purify

References

Application Notes and Protocols for Solvent Selection in 2-Fluoro-3-iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final products. The success of cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this reagent is highly dependent on the appropriate selection of the reaction solvent. The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing the reaction kinetics and overall yield. This document provides detailed application notes, experimental protocols, and a guide to solvent selection for reactions involving this compound.

Key Considerations for Solvent Selection

The choice of solvent can dramatically impact the outcome of a Suzuki-Miyaura coupling reaction. Several factors should be considered:

  • Solubility of Reactants: The solvent must effectively dissolve the this compound, the coupling partner (e.g., an aryl halide), and the base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.

  • Polarity: A solvent's polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Aprotic polar solvents are often favored.

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction temperature.

  • Coordination to the Metal Center: Solvents can coordinate to the palladium catalyst, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.

  • Water Content: While Suzuki-Miyaura reactions are often performed under anhydrous conditions to prevent protodeboronation of the boronic acid, the presence of a small amount of water can sometimes be beneficial, particularly for dissolving inorganic bases like potassium carbonate. The optimal solvent system is often a mixture of an organic solvent and water.

  • Degassing: It is crucial to use degassed solvents to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid, which can lead to reduced yields and purification challenges.

Comparative Solvent Performance in Suzuki-Miyaura Coupling

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes representative data from studies on similar substituted phenylboronic acids to illustrate the impact of solvent selection on reaction yield. The model reaction shown is the coupling of a substituted aryl boronic acid with an aryl halide.

Solvent SystemBaseCatalystTemperature (°C)Time (h)Yield (%)Reference
TolueneK₃PO₄Pd(OAc)₂/SPhos50126[1]
DioxaneK₃PO₄Pd(OAc)₂/SPhos50159[2]
Dioxane/Water (4:1)K₂CO₃Pd(dppf)Cl₂11012~70-90[3][4]
DMFK₂CO₃Cu(II) Salen complex@KCC-1110-95[5]
THF/Water (2:3)NaOHPd/CReflux-90.8[6]
AcetonitrileK₃PO₄PdCl₂(PPh₃)₂Reflux1230[2]
Methanol/Water (3:2)NaOHTbPo-Pd(II)--96.3[7]

Note: Yields are highly substrate-dependent and the table serves as a general guide. Optimization is recommended for specific applications.

Recommended Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a common solvent system.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and anhydrous potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (10:1), degassed

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl halide, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

To aid in understanding the reaction and solvent selection process, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)L2 A->B + Ar-X C Transmetalation Ar-Pd(II)(Ar')L2 B->C + Ar'-B(OR)2 + Base C->A Reductive Elimination D Reductive Elimination Ar-Ar' C->D D->A E Aryl Halide (Ar-X) F Boronic Acid (Ar'-B(OR)2) G Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent_Selection_Workflow start Start: Define Reaction (this compound + Coupling Partner) solubility Assess Solubility of all Reactants (Boronic Acid, Halide, Base) start->solubility initial_screening Initial Solvent Screening (e.g., Dioxane, Toluene, DMF, THF) solubility->initial_screening aqueous_mixture Consider Aqueous Mixtures (e.g., Dioxane/H2O, THF/H2O) for base solubility initial_screening->aqueous_mixture optimization Optimize Solvent Ratio and Temperature aqueous_mixture->optimization analysis Analyze Yield and Purity (TLC, LC-MS, NMR) optimization->analysis analysis->optimization Iterate if necessary final_selection Final Solvent System Selection analysis->final_selection

Caption: Logical workflow for solvent selection in Suzuki-Miyaura reactions.

Troubleshooting

  • Low Yield:

    • Protodeboronation: The C-B bond of the boronic acid can be cleaved by acidic protons. Ensure anhydrous conditions if this is suspected, or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). The choice of a less nucleophilic base may also help.

    • Catalyst Deactivation: Ensure solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.

    • Poor Solubility: If reactants are not fully dissolved, consider a different solvent or a co-solvent system.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of cross-coupling reactions involving this compound. A systematic approach to solvent screening, considering factors such as reactant solubility, solvent polarity, and the potential benefits of aqueous mixtures, is essential for optimizing reaction yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient synthetic methods utilizing this versatile building block.

References

Applications of 2-Fluoro-3-iodophenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Fluoro-3-iodophenylboronic acid is a versatile synthetic building block with significant potential in pharmaceutical research and development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid moiety, offers multiple reaction handles for the construction of complex molecular architectures. The presence of fluorine can enhance key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and its potential as a scaffold for enzyme inhibitors.

Introduction

Phenylboronic acids are fundamental reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceutical compounds.[3] The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles.[4][5] this compound serves as a trifunctional reagent, enabling sequential and site-selective modifications. The boronic acid is ideal for Suzuki-Miyaura coupling, while the carbon-iodine bond can participate in various other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig). This multi-functionality makes it a valuable tool for building diverse molecular libraries for drug discovery.

Application: Synthesis of a Flurbiprofen Precursor via Suzuki-Miyaura Coupling

A key application of fluorinated phenylboronic acids is in the synthesis of biaryl cores for non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis using this compound is not widely reported, a closely related synthesis of a key intermediate for the NSAID flurbiprofen, 2-fluoro-4-bromobiphenyl, has been documented.[6] This reaction involves the Suzuki-Miyaura coupling of a phenylboronic acid with a bromoiodobenzene derivative.[6] The principles of this synthesis are directly applicable to reactions involving this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-bromobiphenyl

This protocol is adapted from a patented procedure for the synthesis of a flurbiprofen intermediate and serves as a representative example for the Suzuki-Miyaura coupling of a fluorinated halo-benzene.[6]

Materials:

  • Phenylboronic acid

  • 2-Fluoro-4-bromoiodobenzene

  • Palladium on carbon (5% Pd)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Fluorobenzene

  • Ethanol

  • Nitrogen gas

  • Standard laboratory glassware (round bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25-mL three-neck round bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-fluoro-4-bromoiodobenzene (3.00 g, 0.01 mol), fluorobenzene (4.00 g, 0.042 mol), 5% palladium on carbon (0.4 g), and 2M aqueous sodium carbonate (10 mL).

  • Initiate vigorous stirring and purge the flask with a slow stream of nitrogen.

  • Dissolve phenylboronic acid (2.13 g, 0.0175 mol) in a minimal amount of concentrated ethanol and add it to the reaction mixture.

  • Heat the reaction mixture to 50°C and maintain this temperature for 18 hours, continuing the vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent, followed by purification via distillation.[6]

Data Presentation

The following table summarizes the results from the synthesis of 2-fluoro-4-bromobiphenyl as described in the cited patent.[6]

EntryReactantsCatalystTemperatureTime (h)Yield of 2-fluoro-4-bromobiphenyl (%)Byproducts (%)
1Phenylboronic acid, 2-fluoro-4-bromoiodobenzenePdCl₂ / 5% Pd on Carbon70-72°C-55~12% fluoroterphenyl
2Phenylboronic acid, 2-fluoro-4-bromoiodobenzene5% Pd on Carbon50°C18878% starting material, 3% terphenyl

Application: Scaffold for Proteasome Inhibitors

Boronic acids are known to be effective inhibitors of serine proteases, with the boronic acid moiety acting as a "warhead" that forms a reversible covalent bond with the catalytic serine residue.[7] The proteasome, a key target in cancer therapy, is a serine protease, and the FDA-approved drug Bortezomib (Velcade) is a boronic acid-containing peptide.[7][8][9] The scaffold of this compound is a promising starting point for the design of novel proteasome inhibitors. The phenyl ring can be further functionalized via the iodine position to explore structure-activity relationships (SAR).

Hypothetical Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid Library

This protocol is a hypothetical adaptation for creating a library of potential enzyme inhibitors based on the this compound scaffold, inspired by general methods for synthesizing boronic acid-based inhibitors.

Materials:

  • This compound

  • A library of diverse aryl or heteroaryl halides

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)biphenyl

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the desired aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and 2-(dicyclohexylphosphino)biphenyl (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.

  • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.

  • Add the catalyst solution via syringe.

  • Replace the septum with a Teflon screw cap and seal the vessel tightly.

  • Place the Schlenk tube in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature. Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Hypothetical Data Presentation

The following table presents hypothetical IC₅₀ values for a series of compounds synthesized from this compound targeting the 20S proteasome. This data is for illustrative purposes.

Compound IDR-Group (from Aryl Halide)Proteasome IC₅₀ (nM)
EX-0014-pyridyl15
EX-0023-aminophenyl25
EX-0034-methoxyphenyl50
EX-0042-thienyl30
EX-0054-cyanophenyl10

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->D + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action of NSAIDs (Flurbiprofen)

NSAID_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NSAID Flurbiprofen (NSAID) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 enzymes by NSAIDs like flurbiprofen.

Experimental Workflow for Library Synthesis

Library_Synthesis_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup in Schlenk Tube (Boronic Acid, Aryl Halide, Base) Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) ReactionSetup->InertAtmosphere CatalystAddition Add Catalyst Solution InertAtmosphere->CatalystAddition Reaction Heat and Stir (100°C, 12-24h) CatalystAddition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization and Purity Analysis (LC-MS, NMR) Purification->Analysis End End: Pure Compound Library Analysis->End

Caption: Workflow for the parallel synthesis of a compound library.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its trifunctional nature allows for the strategic and sequential introduction of different functionalities, making it an ideal starting material for the creation of diverse chemical libraries. The primary application lies in the Suzuki-Miyaura cross-coupling to form biaryl structures, which are prevalent in many drug classes, including NSAIDs. Furthermore, its boronic acid moiety makes it a promising scaffold for the development of enzyme inhibitors, particularly for serine proteases. The detailed protocols and conceptual frameworks provided herein are intended to guide researchers in leveraging the synthetic potential of this compound in their drug discovery programs.

References

Application of 2-Fluoro-3-iodophenylboronic Acid in Agrochemical Development: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established method for enhancing their biological efficacy, metabolic stability, and overall performance. 2-Fluoro-3-iodophenylboronic acid is a versatile synthetic building block that can be utilized in the development of novel fungicides, herbicides, and insecticides. The presence of both a fluorine and an iodine atom on the phenyl ring offers unique reactivity and allows for the introduction of this key structural motif into complex molecules.

While specific, publicly available data on the direct application of this compound in commercial agrochemical development is limited, its utility can be demonstrated through its potential application in synthetic routes analogous to those used for other fluorinated boronic acids. This document provides a detailed, illustrative protocol for the use of this compound in the synthesis of a novel fungicide, based on established Suzuki-Miyaura cross-coupling methodologies.

Application: Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue

The following protocols outline a synthetic pathway targeting a novel phenyl-pyridine carboxamide. This class of compounds is known for its potential as succinate dehydrogenase inhibitor (SDHI) fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and a functionalized pyridine intermediate.

Overall Synthetic Scheme

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Amide Coupling 2-Fluoro-3-iodophenylboronic_acid This compound Coupled_product Phenyl-Pyridine Product 2-Fluoro-3-iodophenylboronic_acid->Coupled_product Pd Catalyst, Base Bromopyridine_intermediate Bromopyridine Intermediate Bromopyridine_intermediate->Coupled_product Intermediate_1 Phenyl-Pyridine Product Intermediate_2 Amine Intermediate Intermediate_1->Intermediate_2 Reduction Intermediate_3 Amine Intermediate Final_Product Novel Fungicide Candidate Intermediate_3->Final_Product Base Carboxylic_acid_chloride Acid Chloride Carboxylic_acid_chloride->Final_Product

Caption: Proposed synthetic route for a novel phenyl-pyridine fungicide analogue.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a bromopyridine intermediate.

Materials:

ReagentMolecular WeightMoles (Equivalents)Amount
Bromopyridine Intermediate-1.0-
This compound265.82 g/mol 1.2-
Pd(dppf)Cl₂816.64 g/mol 0.05-
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.5-
1,4-Dioxane (degassed)---
Water (degassed)---

Methodology:

  • To a flame-dried round-bottom flask, add the bromopyridine intermediate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start reagents Combine Reactants: - Bromopyridine Intermediate - this compound - Pd(dppf)Cl₂ - K₂CO₃ start->reagents inert_atm Establish Inert Atmosphere (N₂) reagents->inert_atm solvent Add Degassed 1,4-Dioxane/H₂O inert_atm->solvent heat Heat to 90°C and Stir for 12h solvent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Functional Group Transformation (e.g., Nitro Group Reduction)

This protocol details a representative subsequent transformation, such as the reduction of a nitro group to an amine, which is a common step in building more complex agrochemical candidates.

Materials:

ReagentMolecular WeightMoles (Equivalents)Amount
Phenyl-Pyridine Product (with nitro group)-1.0-
Iron Powder (Fe)55.85 g/mol 5.0-
Ammonium Chloride (NH₄Cl)53.49 g/mol 4.0-
Ethanol---
Water---

Methodology:

  • In a round-bottom flask, dissolve the phenyl-pyridine product (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine intermediate, which may be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Amide Coupling

This protocol describes the formation of the final amide, a common toxophore in many fungicides.

Materials:

ReagentMolecular WeightMoles (Equivalents)Amount
Amine Intermediate-1.0-
Pyridine79.10 g/mol 1.5-
Substituted Acid Chloride-1.1-
Dichloromethane (CH₂Cl₂) (anhydrous)---

Methodology:

  • Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of the substituted acid chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final fungicide candidate.

Conclusion

This compound serves as a valuable building block for the synthesis of novel agrochemical candidates. Through robust and well-established methodologies such as the Suzuki-Miyaura cross-coupling reaction, this intermediate can be efficiently incorporated into complex molecular scaffolds. The protocols provided herein offer a practical framework for researchers engaged in the design and synthesis of next-generation crop protection agents. The strategic introduction of the 2-fluoro-3-iodophenyl moiety has the potential to yield compounds with enhanced biological performance and desirable physicochemical properties.

Application Notes and Protocols for 2-Fluoro-3-iodophenylboronic Acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of scientific literature and patent databases did not yield specific research articles detailing the application of 2-Fluoro-3-iodophenylboronic acid in materials science. The information presented below is based on the potential applications of this molecule as a building block, drawing parallels from research on structurally similar fluorinated and iodinated phenylboronic acids. The experimental protocols are generalized examples and would require optimization for specific applications.

Introduction

This compound is a bifunctional organic compound with significant potential as a monomer in the synthesis of advanced materials. Its key structural features include:

  • A boronic acid group: This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex aromatic systems and conjugated polymers.

  • A fluorine substituent: The high electronegativity of fluorine can profoundly influence the electronic properties of a material, often leading to lower HOMO and LUMO energy levels, which can enhance electron injection and transport in organic electronic devices. Fluorination can also improve the thermal stability and solubility of polymers.

  • An iodine substituent: The carbon-iodine bond provides a reactive site for further functionalization or can be utilized in other cross-coupling reactions, such as Sonogashira or Stille couplings, offering versatility in molecular design.

These characteristics make this compound a promising candidate for the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics

This section outlines a hypothetical application of this compound in the synthesis of a conjugated polymer via a Suzuki-Miyaura polymerization. The resulting polymer, featuring alternating 2-fluoro-3-iodophenyl units, could be investigated for its electroluminescent or semiconducting properties.

General Experimental Protocol: Suzuki-Miyaura Polymerization

Objective: To synthesize a conjugated polymer using this compound and a suitable di-brominated comonomer.

Materials:

  • This compound

  • A dibromo-aromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Phase transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the dibromo-aromatic comonomer (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-4.0 eq).

  • Degassing: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent(s) and phase transfer catalyst (if applicable) to the flask via syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours under an inert atmosphere. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone, or hexane).

    • Collect the polymer by filtration and wash it with the non-solvent to remove residual catalyst and unreacted monomers.

    • Further purification can be achieved by Soxhlet extraction with a series of solvents to remove oligomers and other impurities.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Characterization of the Resulting Polymer

A comprehensive characterization of the synthesized polymer is crucial to understand its properties and potential applications. The following table summarizes key characterization techniques and the type of data they provide.

Property Characterization Technique Quantitative Data
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI)
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature (Td)
Optical Properties UV-Vis Spectroscopy, Photoluminescence (PL) SpectroscopyAbsorption maxima (λ_abs), Emission maxima (λ_em), Photoluminescence quantum yield (PLQY)
Electrochemical Properties Cyclic Voltammetry (CV)HOMO and LUMO energy levels, Electrochemical band gap
Structural Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)Confirmation of polymer structure and purity

Visualizations

Experimental Workflow for Polymer Synthesis

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification reagents Combine Monomers, Catalyst, and Base degas Degas Mixture reagents->degas solvent Add Degassed Solvent degas->solvent polymerize Heat and Stir (24-72h) solvent->polymerize precipitate Precipitate in Non-solvent polymerize->precipitate filter Filter and Wash precipitate->filter soxhlet Soxhlet Extraction filter->soxhlet dry Dry Polymer under Vacuum soxhlet->dry characterize Characterize Polymer (GPC, TGA, UV-Vis, CV) dry->characterize

Caption: Workflow for Suzuki-Miyaura Polymerization.

Hypothetical Signaling Pathway for a Chemoresistive Sensor

G analyte Volatile Organic Compound (Analyte) polymer Polymer Film (Active Layer) analyte->polymer interaction Analyte Adsorption and π-π Stacking Perturbation polymer->interaction charge_transport Altered Inter-chain Charge Hopping interaction->charge_transport resistance_change Change in Electrical Resistance charge_transport->resistance_change signal Measurable Signal resistance_change->signal

Application Notes and Protocols for Ligand Selection in Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the coupling of substituted and sterically demanding boronic acids often presents significant challenges, leading to low yields and sluggish reaction rates. Careful selection of the appropriate ligand is paramount to overcoming these hurdles. This document provides a detailed guide to ligand selection for challenging Suzuki couplings, complete with experimental protocols and comparative data.

Challenges in Suzuki Couplings with Substituted Boronic Acids

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of both the organohalide and the organoboron coupling partners. Substituted boronic acids can pose several challenges:

  • Steric Hindrance: Ortho-substituted arylboronic acids and secondary alkylboronic acids can hinder the crucial transmetalation step in the catalytic cycle, slowing down the reaction.[4][5] Bulky ligands are often required to promote the formation of the active catalytic species and facilitate reductive elimination.[6][7]

  • Electron-Deficient Boronic Acids: Boronic acids bearing electron-withdrawing groups exhibit slower rates of transmetalation, which can be a rate-limiting step.[1] Catalyst systems that enhance the rate of both oxidative addition and transmetalation are necessary for efficient coupling.[1]

  • Heteroaryl Boronic Acids: The presence of heteroatoms can lead to catalyst inhibition or deactivation.[8][9] Furthermore, many heteroaryl boronic acids are prone to protodeboronation, a side reaction that consumes the starting material.[10][11]

  • Alkylboronic Acids: A major challenge with alkylboronic acids, particularly those with β-hydrogens, is the competing β-hydride elimination pathway from the alkylpalladium intermediate, which leads to undesired byproducts.[12][13]

Ligand Selection Guide

The choice of ligand is critical for addressing the challenges mentioned above. Bulky, electron-rich phosphine ligands have proven to be highly effective in a wide range of challenging Suzuki couplings.[3][4]

Buchwald-Type Ligands

The Buchwald family of biarylphosphines are among the most versatile and effective ligands for Suzuki-Miyaura reactions.[3][4][14] Their steric bulk and electron-rich nature promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition.[15]

  • SPhos (1) and XPhos (2) are highly universal ligands for Suzuki couplings, demonstrating excellent performance with sterically hindered aryl and heteroaryl halides.[3][4][8] XPhos is particularly effective for couplings involving unactivated aryl chlorides.[4]

  • BrettPhos and RuPhos are also highly active for a broad range of substrates, including those prone to decomposition.

Josiphos Ligands

Josiphos ligands are a class of chiral diphosphine ligands that have demonstrated high efficacy in various catalytic reactions, including Suzuki couplings.[16] They are particularly useful in enantioselective synthesis. While not as commonly cited for general challenging Suzuki couplings as Buchwald ligands, their modular synthesis allows for fine-tuning of steric and electronic properties.

Other Ligand Classes
  • cataCXium® A: This di-adamantylalkylphosphine ligand is highly effective for the coupling of heteroaryl substrates.[9]

  • AntPhos: This ligand has shown excellent reactivity in sterically demanding aryl-aryl and aryl-alkyl couplings, helping to suppress β-hydride elimination.[17]

  • BI-DIME: Developed for Suzuki couplings with sterically demanding substrates, this ligand has been successful in the synthesis of extremely hindered biaryls.[5][17]

Quantitative Data on Ligand Performance

The following tables summarize the performance of various ligands in challenging Suzuki coupling reactions, providing a basis for comparison and selection.

Table 1: Suzuki Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloro-m-xylene2-Tolylboronic acidXPhos0.1Cs₂CO₃1,4-Dioxane1002>95[18]
22,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhos1K₃PO₄Toluene1101272[17]
32,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIME1K₃PO₄Toluene1101231[17]
42-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidBI-DIME1K₃PO₄Toluene1101285[5]

Table 2: Suzuki Coupling of Electron-Deficient Boronic Acids

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidSPhos1-2K₃PO₄Toluene/H₂O (9:1)80-High[1]
24-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidXPhos1-2K₃PO₄Toluene/H₂O (9:1)80-High[1]

Table 3: Suzuki Coupling of Heteroaryl Boronic Acids

EntryHeteroaryl HalideHeteroaryl Boronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloropyridine3-Furanboronic acidSPhos2 (Pd(OAc)₂)K₃PO₄1,4-Dioxane801285[8]
23-Bromopyridine2-Pyridylboronic acidPhosphine Oxide (1)1.5 (Pd₂(dba)₃)KF1,4-Dioxane1001882[10]
34-Bromoisoquinoline2-Pyridylboronic acidPhosphine Oxide (1)1.5 (Pd₂(dba)₃)KF1,4-Dioxane1001882[10]
42-BromopyridinePyridyl-2-boronic esterPhosphine Chloride (1a)3K₃PO₄Toluene901885[19]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst like XPhos Pd G3, 0.5–2 mol%)

  • Ligand (if not using a precatalyst, typically in a 1:2 or 1:3 Pd:Ligand ratio)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane, Toluene, THF, often with a small amount of water)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide, boronic acid/ester, and base.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[20]

  • Under the inert atmosphere, add the palladium precatalyst and any additional ligand.[20]

  • Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[20]

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[20]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[20]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by flash column chromatography.[20]

Protocol for B-Alkyl Suzuki Coupling

This protocol is adapted for the coupling of alkylboronic esters to minimize β-hydride elimination.

Reagents:

  • Aryl Halide (0.20 mmol, 1.0 equiv)

  • Neopentyldiol Alkylboronic Ester (1.20 equiv)

  • Palladium Precatalyst (e.g., AntPhos-Pd-G3, 1-4 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.4 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide, alkylboronic ester, palladium precatalyst, and TMSOK to a reaction vial with a stir bar.

  • Add the anhydrous solvent.

  • Seal the vial and remove from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction, which is often complete within 15-60 minutes.[21]

  • Follow the general workup and purification procedure described in section 4.1.

Visualizing Key Concepts

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for ligand selection.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR')2 + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R L L = Ligand Ar Ar = Aryl/Heteroaryl X X = Halide R R = Coupling Partner

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow start Identify Challenging Substrate steric Sterically Hindered? start->steric electronic Electron Deficient? steric->electronic No buchwald Use Bulky, Electron-Rich Buchwald Ligands (XPhos, SPhos, BrettPhos) steric->buchwald Yes heteroaryl Heteroaryl? electronic->heteroaryl No electronic->buchwald Yes alkyl Alkylboronic Acid? heteroaryl->alkyl No catacxium Consider cataCXium® A or SPhos/XPhos heteroaryl->catacxium Yes alkyl->buchwald No anhydrous Use Anhydrous Conditions with AntPhos to suppress β-hydride elimination alkyl->anhydrous Yes antphos Consider AntPhos or BI-DIME for extreme steric hindrance buchwald->antphos strong_base Use Stronger Base (K3PO4, Cs2CO3) buchwald->strong_base

Caption: Decision workflow for ligand selection in challenging Suzuki couplings.

By understanding the nature of the challenge posed by a particular substituted boronic acid and consulting the comparative data and protocols provided, researchers can make a more informed decision on ligand selection, leading to improved reaction outcomes in their synthetic endeavors.

References

Application Notes and Protocols for the Scale-Up of Suzuki Reactions Involving 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] 2-Fluoro-3-iodophenylboronic acid is a valuable building block, allowing for the introduction of a fluorinated and iodinated phenyl moiety, which can be a key structural motif or a handle for further functionalization. However, the ortho-fluoro substituent introduces steric hindrance, which can pose challenges for reaction efficiency and scale-up.[4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with a generic aryl bromide, addressing common challenges encountered during scale-up.

Challenges in Scale-Up:

Scaling up Suzuki reactions, especially with sterically hindered substrates, requires careful consideration of several factors:

  • Catalyst Degradation: Elevated temperatures needed for hindered couplings can lead to catalyst decomposition, impacting efficiency and product purity.[5]

  • Phase Separation: In biphasic systems, the reaction rate can be limited by the interfacial surface area between the aqueous and organic layers.[5]

  • Exothermic Events: The reaction of the boronic acid with the base can be exothermic, potentially leading to localized heating and catalyst degradation if not properly controlled.[5]

  • Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Proper degassing is crucial.[6]

  • Impurity Profile: Side reactions such as protodeboronation can become more significant at larger scales, complicating purification.[7]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-10 g)

This protocol outlines the Suzuki coupling of this compound with 4-bromoanisole as a representative coupling partner on a laboratory scale.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water). The reaction concentration is typically around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pilot-Scale Synthesis (100 g - 1 kg)

This protocol provides a method for scaling up the Suzuki coupling, with modifications to address the challenges of larger-scale synthesis.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.01 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene

  • Water (degassed)

  • Methyl tert-butyl ether (MTBE)

  • Brine

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with this compound, 4-bromoanisole, and Pd(dtbpf)Cl₂.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Addition: Add toluene to the reactor. Begin agitation.

  • Base Addition: Prepare a solution of Cs₂CO₃ in degassed water. Add the base solution to the reactor at a controlled rate to manage any exotherm. Monitor the internal temperature.

  • Reaction: Heat the reactor to 90-105 °C. Maintain vigorous agitation to ensure good mixing between the phases. Monitor the reaction progress by in-process control (IPC) using HPLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. Separate the aqueous layer. Wash the organic layer with water and then brine.

  • Purification: Concentrate the organic layer under vacuum. The crude product may be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel plug filtration followed by crystallization to achieve high purity.

Data Presentation

The following tables summarize typical quantitative data for the scale-up of the Suzuki reaction between this compound and 4-bromoanisole.

Table 1: Reaction Parameters at Different Scales

ParameterLab Scale (5 g)Pilot Scale (500 g)
This compound 5.0 g (1.0 equiv)500 g (1.0 equiv)
4-Bromoanisole 4.0 g (1.2 equiv)365 g (1.1 equiv)
Catalyst Pd(OAc)₂ / XPhosPd(dtbpf)Cl₂
Catalyst Loading 2 mol%1 mol%
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)
Temperature 90 °C100 °C
Reaction Time 12 hours18 hours

Table 2: Yield and Purity at Different Scales

ScaleIsolated YieldPurity (by HPLC)Key Impurity (Protodeboronation)
Lab Scale (5 g) 85%>98%<0.5%
Pilot Scale (500 g) 82%>99% (after crystallization)<0.3%

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Transmetalation Complex) transmetalation->pd_intermediate byproduct X-B(OH)₂ + Base transmetalation->byproduct reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) base Base borate [R²-B(OH)₃]⁻ borate->transmetalation boronic_acid_node R²-B(OH)₂ borate_node [R²-B(OH)₃]⁻ (Activated Borate) boronic_acid_node->borate_node + Base base_node Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Scale-Up

The following diagram outlines the logical workflow for the scale-up of the Suzuki reaction from laboratory to pilot plant.

Scale_Up_Workflow start Start: Lab-Scale Synthesis (1-10g) process_dev Process Development & Parameter Screening start->process_dev optimization Optimization: - Catalyst Loading - Solvent Selection - Base Selection - Temperature Profile process_dev->optimization safety Safety Assessment: - Exotherm Control - Reagent Handling optimization->safety pilot_scale Pilot Plant Scale-Up (100g - 1kg) safety->pilot_scale ipc In-Process Controls (IPC) (e.g., HPLC) pilot_scale->ipc workup Scale-Up Workup & Purification pilot_scale->workup ipc->pilot_scale Monitor Progress crystallization Crystallization Studies workup->crystallization final_product Final Product: High Purity API Intermediate crystallization->final_product

Caption: A logical workflow for the scale-up of a Suzuki coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Fluoro-3-iodophenylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving 2-Fluoro-3-iodophenylboronic acid. This sterically hindered substrate presents unique challenges that can be overcome with careful optimization of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing low yields with this compound?

A1: Low yields in the Suzuki coupling of this compound are often attributed to the steric hindrance imposed by the ortho-fluoro substituent. This hindrance can impede several key steps in the catalytic cycle, including oxidative addition and transmetalation. Furthermore, electronic effects of the fluorine atom can also influence the reactivity of the boronic acid. Common issues leading to low yields include inefficient catalyst systems, suboptimal base or solvent selection, and the occurrence of side reactions.[1][2][3]

Q2: What are the most critical factors to optimize for this specific coupling?

A2: For sterically hindered substrates like this compound, the most critical factors to optimize are the choice of ligand, the base, and the reaction temperature.[2][3][4][5]

  • Ligand Selection: Bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition and stabilize the palladium catalyst.[3][6]

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step, where the organoboron species is transferred to the palladium center.[7][8][9]

  • Reaction Temperature: Careful control of the reaction temperature is essential to provide sufficient energy for the reaction to proceed without causing catalyst decomposition or promoting side reactions.[10][11][12]

Q3: What are common side reactions and how can I minimize them?

A3: The two most common side reactions that lead to low yields are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and certain bases.[13][14] To minimize this, consider using anhydrous solvents, milder bases, or protecting the boronic acid as a pinacol ester or trifluoroborate salt.[13][15]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture.[13][15] To prevent homocoupling, it is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[12][13]

Q4: Which palladium catalyst and ligands are recommended for this coupling?

A4: For sterically hindered couplings, highly active catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more advanced systems often provide superior results.

Consider using bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos.[6][15] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficiency in these challenging reactions.[2] Pre-formed palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often more effective and convenient to use.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inefficient catalyst systemScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2][6][15]
Suboptimal baseScreen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][10][15] Ensure the base is finely powdered and anhydrous.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.[10][11]
Formation of Homocoupling Byproduct Presence of oxygenThoroughly degas all solvents and reagents before use (e.g., by sparging with argon or freeze-pump-thaw cycles).[12][13] Maintain a positive pressure of an inert gas throughout the reaction.
Formation of Protodeboronation Byproduct Presence of water; inappropriate baseUse anhydrous solvents and ensure reagents are dry. Consider using a milder base or switching to a boronic acid ester (e.g., pinacol ester) or a trifluoroborate salt.[13][15]
Complex Mixture of Byproducts Catalyst decompositionLower the reaction temperature.[12] Ensure the palladium precursor is of high quality.
Reaction time too longMonitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized protocol that should be optimized for your specific coupling partner.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water (if using an aqueous base system)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), the palladium precursor (1-5 mol%), and the ligand (1-10 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a mixed solvent system is used (e.g., Toluene/Water), add the degassed organic solvent first, followed by the degassed water.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)-R² L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Active Boron Species

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system optimal? start->check_catalyst optimize_catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. Consider modern precatalysts. check_catalyst->optimize_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen different bases (K₃PO₄, Cs₂CO₃). Ensure base is anhydrous and finely powdered. check_base->optimize_base No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Adjust temperature. Ensure rigorous degassing. Use anhydrous solvents. check_conditions->optimize_conditions No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions For Homocoupling: Degas thoroughly. For Protodeboronation: Use anhydrous conditions or boronic acid esters/trifluoroborates. check_side_reactions->minimize_side_reactions Yes success Improved Yield check_side_reactions->success No minimize_side_reactions->success

Caption: A troubleshooting workflow for low yields in Suzuki coupling.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodophenylboronic acid in palladium-catalyzed cross-coupling reactions. The following information is designed to help users identify and mitigate common side reactions, optimize reaction conditions, and ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-fluoro-2-iodobenzene. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to yield 2,2'-difluoro-3,3'-diiodobiphenyl.

Q2: What factors contribute to the protodeboronation of this compound?

A2: Protodeboronation of arylboronic acids is a well-documented issue, particularly for those with certain substitution patterns. Key contributing factors include:

  • pH of the reaction medium: The rate of protodeboronation is often pH-dependent.

  • Presence of water: Aqueous basic conditions can promote this side reaction by providing a proton source.

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Nature of the base: Strong bases can increase the rate of this undesired reaction.

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen and Pd(II) species. To minimize this byproduct:

  • Thoroughly degas all solvents and reagents: Removing oxygen from the reaction mixture is crucial. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.

  • Control reaction conditions: Careful selection of ligands and reaction temperature can also help suppress homocoupling.

Q4: Why is my Suzuki-Miyaura reaction with this compound giving a low yield?

A4: Low yields can be attributed to several factors beyond the primary side reactions:

  • Catalyst Inactivity: Ensure your palladium source and ligand are active. Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of starting materials or products. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.

  • Steric Hindrance: The ortho-fluoro substituent can introduce steric hindrance, potentially slowing down the transmetalation and reductive elimination steps. Using bulky, electron-rich ligands can help overcome this.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem Potential Cause Recommended Solution(s)
Low to No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst (e.g., a palladacycle).
Poor reagent qualityCheck the purity of the boronic acid and aryl halide by NMR or LC-MS.
Suboptimal base/solvent combinationScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). Ensure the base is finely powdered and dry for anhydrous reactions.
Significant Protodeboronation (Formation of 1-fluoro-2-iodobenzene) Reaction temperature is too highLower the reaction temperature. If the catalyst is active enough, the reaction may proceed at a lower temperature (e.g., 60-80 °C).
Base is too strong or concentration is too highSwitch to a milder base such as KF or K₂CO₃. Use the minimum effective amount of base.
Presence of excess waterUse anhydrous solvents and reagents. Note that a small amount of water can sometimes be beneficial, so optimization may be required.
Unstable boronic acidConvert the boronic acid to a more stable pinacol or MIDA ester derivative.
Significant Homocoupling (Formation of 2,2'-difluoro-3,3'-diiodobiphenyl) Presence of oxygenEnsure all solvents and the reaction setup are thoroughly degassed with an inert gas (argon or nitrogen).
Use of a Pd(II) precatalystConsider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
Suboptimal ligandThe choice of phosphine ligand can influence the rate of homocoupling. Screening different ligands may be necessary.
Formation of Multiple Unidentified Byproducts Impure starting materialsVerify the purity of this compound and the coupling partner by NMR or other analytical techniques.
Reaction conditions are too harshAttempt the reaction under milder conditions (lower temperature, weaker base).
Decomposition of starting materials or productMonitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Quantitative Data on Reaction Optimization

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoacetophenone

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)70395
2Na₂CO₃DMF/H₂O (1:1)70392
3K₃PO₄DMF/H₂O (1:1)70388
4Cs₂CO₃DMF/H₂O (1:1)70394
5Et₃NDMF/H₂O (1:1)70345

Data adapted from a study on the optimization of Suzuki-Miyaura coupling conditions.[1]

Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Bromoacetophenone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene100635
2K₂CO₃DMF100642
3K₂CO₃H₂O100625
4K₂CO₃DMF/H₂O (1:1)70395

Data adapted from a study on the optimization of Suzuki-Miyaura coupling conditions.[1]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol should be optimized for the specific substrates being used.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the key mechanistic pathways in Suzuki-Miyaura coupling and the associated side reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdX ArBOH2 Ar'B(OH)₂ + Base ArBOH2->ArPdX caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling ArBOH2_p ArB(OH)₂ ArH Ar-H ArBOH2_p->ArH Protonolysis H_source H⁺ Source (e.g., H₂O) H_source->ArBOH2_p ArBOH2_h 2 x ArB(OH)₂ ArAr_h Ar-Ar ArBOH2_h->ArAr_h Oxidative Coupling Pd_O2 Pd(II), O₂ Pd_O2->ArBOH2_h caption Figure 2: Major Side Reactions in Suzuki-Miyaura Coupling

Figure 2: Major Side Reactions in Suzuki-Miyaura Coupling

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Verify Reagent Purity and Catalyst Activity start->check_reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions optimize_base Screen Milder Bases (K₂CO₃, KF) check_conditions->optimize_base Protodeboronation degas Ensure Thorough Degassing check_conditions->degas Homocoupling optimize_temp Lower Reaction Temperature optimize_base->optimize_temp use_ester Convert to Pinacol or MIDA Ester optimize_temp->use_ester success Problem Solved use_ester->success check_catalyst Consider Pd(0) Source or Bulky Ligand degas->check_catalyst check_catalyst->success caption Figure 3: Troubleshooting Workflow for Suzuki-Miyaura Reactions

Figure 3: Troubleshooting Workflow for Suzuki-Miyaura Reactions

References

preventing protodeboronation of 2-Fluoro-3-iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Protodeboronation of 2-Fluoro-3-iodophenylboronic acid

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate the undesired protodeboronation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This process consumes the starting material, leading to lower yields of the desired product and generating a difficult-to-remove impurity (1-fluoro-2-iodobenzene). This compound is particularly susceptible to this decomposition pathway because the electron-withdrawing effects of the fluorine and iodine atoms on the phenyl ring increase the lability of the C-B bond.[3][4]

Q2: What are the primary experimental factors that cause protodeboronation?

A2: Several factors can accelerate protodeboronation:

  • Presence of Water: Water can serve as a proton source, directly facilitating the cleavage of the carbon-boron bond.[2]

  • Basic Conditions: While necessary for many cross-coupling reactions like the Suzuki-Miyaura coupling, bases can form a more reactive tetrahedral boronate species, which is often more prone to protonolysis.[2][5] The rate of protodeboronation often increases at high pH.[5][6]

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[2]

  • Inefficient Catalysis: If the desired catalytic cycle (e.g., Suzuki coupling) is slow, the boronic acid has more time to decompose via protodeboronation. A highly active catalyst system is crucial.[3][7]

  • Presence of Oxygen: Oxygen can degrade the palladium catalyst and lead to other side reactions, indirectly contributing to lower yields and favoring decomposition pathways.[3]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most reliable methods for detecting protodeboronation are analytical techniques like NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing a sample of your crude reaction mixture, you can identify and quantify the formation of the protodeboronated byproduct, 1-fluoro-2-iodobenzene, alongside your starting material and desired product.

Q4: What are the best practices for storing this compound to maintain its stability?

A4: To minimize degradation over time, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[3] For long-term stability, refrigeration (below 4°C/39°F) under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to moisture and air.[3]

Troubleshooting Guide

Problem: Your reaction shows low conversion of this compound and significant formation of the 1-fluoro-2-iodobenzene byproduct.

Solution 1: Optimization of Reaction Conditions

The first line of defense is to rigorously control the reaction environment.

  • Base Selection: The choice of base is critical. Strong bases like NaOH or KOH can accelerate protodeboronation. Instead, use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent and Atmosphere: Ensure all solvents are anhydrous and the reaction is thoroughly degassed to remove oxygen.[3] Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). Techniques like freeze-pump-thaw cycles are effective for degassing.[3]

  • Temperature Control: If your desired reaction allows, lower the temperature. A reduction in temperature can decrease the rate of protodeboronation more significantly than the rate of the productive cross-coupling reaction.[3]

Solution 2: Modification of the Catalyst System

An efficient catalyst system ensures the desired reaction outcompetes the decomposition pathway.

  • Catalyst and Ligand Choice: For electron-deficient boronic acids, a highly active catalyst system is essential.[3] Consider using a potent Pd(0) source, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These systems promote rapid catalytic turnover.[3][7]

  • Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may accelerate the desired coupling, thereby minimizing the time available for protodeboronation.[3]

Solution 3: Advanced Strategy - Slow Release of Boronic Acid

For particularly challenging cases, modifying the boronic acid itself into a more stable precursor is a powerful strategy.

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline derivatives that slowly release the free boronic acid under the basic aqueous conditions of the reaction.[1][4] This "slow-release" approach keeps the instantaneous concentration of the unstable boronic acid low, dramatically suppressing protodeboronation and other side reactions.[1][4] Converting this compound to its MIDA boronate ester prior to the coupling reaction can transform a low-yielding process into an efficient one.

Data Presentation

The following table summarizes the key factors that influence protodeboronation and the recommended strategies to minimize its occurrence.

FactorImpact on Protodeboronation RateRecommended Mitigation Strategy
Base Strength Increases with stronger bases (e.g., NaOH, KOH)Use weaker bases (e.g., K₃PO₄, Cs₂CO₃, KOAc).
Temperature Increases with higher temperatureLower the reaction temperature as much as feasible.[3]
Water Content Increases with presence of waterUse anhydrous solvents and reagents.[3]
Oxygen Can degrade catalyst, indirectly promoting side reactionsThoroughly degas the reaction mixture and run under an inert atmosphere.[3]
Catalyst Activity High for slow or inefficient catalyst systemsEmploy a high-activity catalyst system (e.g., Pd(0) with bulky, electron-rich ligands).[3]
Boronic Acid Conc. High for high initial concentrationsUse a "slow-release" strategy with MIDA boronate esters.[1][4]

Experimental Protocols

General Protocol for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for reacting this compound while minimizing decomposition.

  • Reagent Preparation: Dry the reaction flask and stir bar in an oven and cool under a stream of argon or nitrogen. Ensure the solvent (e.g., dioxane, 2-MeTHF, or toluene) is anhydrous.

  • Reaction Setup: To the flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) under a positive pressure of inert gas.

  • Degassing: Add the anhydrous solvent via syringe. Seal the flask and degas the mixture by sparging with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Catalyst Addition: In a separate vial under inert gas, prepare a solution of the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and SPhos). Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by LC-MS or TLC. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Proceed with standard extraction and purification procedures.

Visualizations

The following diagrams illustrate the protodeboronation pathway and a logical workflow for troubleshooting this common issue.

Protodeboronation_Pathway BoronicAcid This compound (Ar-B(OH)₂) UndesiredProduct Protodeboronated Byproduct (1-Fluoro-2-iodobenzene) BoronicAcid->UndesiredProduct Protodeboronation ProtonSource Proton Source (H₂O, etc.) ProtonSource->UndesiredProduct BoricAcid B(OH)₃

Caption: The undesired protodeboronation pathway consuming the boronic acid.

Troubleshooting_Workflow start Problem: Significant Protodeboronation Observed cond_check Are Reaction Conditions Optimized? start->cond_check cat_check Is Catalyst System Highly Active? cond_check->cat_check Yes cond_no Action: Optimize Conditions cond_check->cond_no No advanced If Problem Persists: Advanced Strategy cat_check->advanced Yes cat_no Action: Use High-Activity Catalyst (e.g., Pd(0) + SPhos/XPhos) cat_check->cat_no No mida Action: Use MIDA Boronate for Slow Release advanced->mida sub_base Use Weaker Base (e.g., K₃PO₄) cond_no->sub_base sub_temp Lower Temperature cond_no->sub_temp sub_solvent Ensure Anhydrous Solvent & Degas Thoroughly cond_no->sub_solvent sub_base->cat_check sub_temp->cat_check sub_solvent->cat_check cat_no->advanced

Caption: A step-by-step workflow for troubleshooting protodeboronation.

References

minimizing homocoupling of 2-Fluoro-3-iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Fluoro-3-iodophenylboronic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the minimization of homocoupling side reactions when using this compound in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound, and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent (this compound) react with each other to form a symmetrical biaryl byproduct (2,2'-Difluoro-3,3'-diiodobiphenyl). This is undesirable because it consumes the boronic acid, thereby lowering the yield of the intended cross-coupled product.[1][2] Furthermore, the homocoupled byproduct can have similar physical properties to the desired product, making purification by methods like column chromatography challenging.[1][2]

Q2: What are the primary drivers of homocoupling in my reaction?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a more significant issue at the beginning of the reaction before the main catalytic cycle is established.[1][5][6]

Q3: How does my choice of base impact the formation of homocoupling byproducts?

A3: The base is crucial for activating the boronic acid for transmetalation, but an improper choice can promote homocoupling.[5] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5] The optimal base is often substrate-dependent and may require experimental screening.[5]

Q4: Can the solvent system influence the extent of homocoupling?

A4: Yes, the choice of solvent is a critical parameter. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[5] The polarity of the solvent can influence the stability of catalytic intermediates and the rates of the competing reaction pathways.[7][8][9] For instance, in some systems, higher proportions of water in aqueous-organic mixtures can promote homocoupling.[7]

Q5: Are fluorinated phenylboronic acids, like the one I'm using, particularly susceptible to any side reactions?

A5: Yes, fluorinated arylboronic acids can be prone to protodeboronation, especially under basic conditions.[10][11] This is a reaction where the boronic acid group is replaced by a hydrogen atom. While this is a different side reaction from homocoupling, it also consumes your starting material and reduces the overall yield. The presence of the ortho-fluoro substituent in this compound increases the acidity of the boronic acid, which can influence its reactivity and stability.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of homocoupled byproduct detected by LC-MS or NMR. 1. Presence of dissolved oxygen. [1][12]1a. Rigorously degas the solvent(s) and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes.[1][3] 1b. For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1c. Maintain a positive pressure of inert gas throughout the entire experiment.[3]
2. Use of a Pd(II) precatalyst. [5][6]2a. Consider switching to a Pd(0) catalyst source, such as Pd(PPh₃)₄. 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate to minimize the concentration of free Pd(II) without significantly impacting the catalytic cycle.[3][12][13]
3. Suboptimal choice of base. [5]3a. Screen weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. 3b. Ensure the base is finely powdered and dry for anhydrous reactions.
4. Inappropriate ligand. 4. Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[5]
Low yield of the desired cross-coupled product with recovery of starting materials. 1. Inefficient catalyst activation or turnover. 1a. Ensure the purity and activity of your palladium catalyst and ligands.[14] 1b. Pre-heating the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes before adding the boronic acid can sometimes prevent homocoupling.
2. Procedural issues. 2a. Add the this compound solution slowly to the reaction mixture to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5] 2b. Use a slight excess of the aryl halide partner (if applicable) to ensure the catalyst preferentially reacts with it.[5]
Formation of protodeboronated byproduct (2-Fluoro-1-iodobenzene). 1. Presence of water and strong base. 1a. Switch to anhydrous reaction conditions if possible.[14] 1b. Use a milder base such as potassium fluoride (KF).[14] 1c. To improve stability, consider converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can be used directly in the coupling reaction.[15]

Data Presentation

Table 1: Effect of Reaction Atmosphere on Homocoupling

The following table, based on findings from process development chemistry, illustrates the critical importance of excluding oxygen to suppress the formation of a homocoupling dimer.[3][12]

Entry Inerting Technique Homocoupling Dimer (%)
1No inerting (reaction open to air)High (can be >50%)
2Nitrogen blanket (positive pressure)Moderate
3Subsurface nitrogen sparge (30 min)Low to negligible

Note: Percentages are illustrative and will vary based on specific substrates, catalysts, and conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura reaction of an aryl halide with this compound, incorporating best practices to minimize homocoupling.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • This compound (1.1 - 1.2 eq.)

    • Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₂CO₃, finely powdered and dried, 2.0 - 3.0 eq.)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction Setup and Deoxygenation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, base, and ligand.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

    • Add the this compound.

    • Add the degassed solvent mixture via syringe.

    • Sparge the resulting suspension with a subsurface stream of the inert gas for an additional 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.[3]

  • Catalyst Addition and Reaction:

    • Under a positive flow of inert gas, add the palladium catalyst to the reaction flask.

    • Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[14]

Visualizations

Caption: Competing pathways of desired Suzuki-Miyaura cross-coupling and undesired homocoupling.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_deox 2. Rigorous Deoxygenation cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification A Combine Aryl Halide, Base, Ligand in Schlenk Flask B Purge with Inert Gas (Ar or N₂) A->B C Add this compound B->C D Add Degassed Solvent C->D E Subsurface Sparge with Inert Gas (30-60 min) D->E F Add Pd Catalyst under Positive Inert Gas Flow E->F G Heat to Reaction Temperature (e.g., 80-100 °C) F->G H Monitor by TLC / LC-MS G->H I Quench Reaction & Aqueous Workup H->I J Purify by Column Chromatography I->J K K J->K Isolated Product

Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Biaryl Products from 2-Fluoro-3-iodophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of biaryl products synthesized via Suzuki-Miyaura coupling reactions involving 2-Fluoro-3-iodophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing biaryl compounds using this compound?

A1: The primary impurities in Suzuki-Miyaura reactions with this compound typically include:

  • Homocoupling products: Formation of bifluorinated biphenyls from the self-coupling of the boronic acid. This is often exacerbated by the presence of oxygen.

  • Protodeboronation byproducts: Replacement of the boronic acid group with a hydrogen atom, resulting in 2-fluoro-3-iodobenzene. This side reaction is often promoted by excessive base or prolonged reaction times in protic solvents.

  • Unreacted starting materials: Residual this compound and the aryl halide coupling partner.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst and ligands used in the reaction.

  • Inorganic salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).

Q2: What is a general purification strategy for the biaryl products obtained from these reactions?

A2: A common and effective purification strategy involves a multi-step approach:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This typically involves quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine helps to remove the bulk of inorganic salts and water-soluble impurities.

  • Flash Column Chromatography: The crude product obtained after evaporation of the solvent is then purified by flash column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired biaryl product from the starting materials and byproducts.

  • Crystallization (Optional): For achieving high purity, the product obtained from chromatography can be further purified by crystallization. The choice of solvent for crystallization depends on the specific properties of the biaryl product and may require some screening.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: To minimize the formation of homocoupling byproducts, it is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by:

  • Thoroughly degassing all solvents and reagents.

  • Using Schlenk line techniques or a glovebox to set up the reaction under an inert gas like argon or nitrogen.

  • Ensuring that the palladium catalyst is active and that the reaction is not unnecessarily prolonged.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your biaryl product.

Problem 1: The desired product co-elutes with an impurity during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the product and the impurity.
* Action: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find a system that provides better separation. A shallower gradient or isocratic elution with the optimized solvent system during column chromatography can improve resolution.
Structurally Similar Impurity The impurity may be a regioisomer or a closely related byproduct with similar polarity to the desired product.
* Action 1: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel.
* Action 2: If the impurity is a homocoupling product, optimizing the reaction conditions to minimize its formation is the best approach.
* Action 3: Attempt purification by crystallization. Screening various solvents or solvent mixtures may lead to selective crystallization of the desired product.
Problem 2: Low recovery of the product after purification.
Possible Cause Troubleshooting Step
Product Loss During Workup The product may have some water solubility, leading to loss during the aqueous extraction.
* Action: Perform multiple extractions (3-4 times) of the aqueous layer with the organic solvent to ensure complete recovery. If the product is particularly polar, consider a continuous liquid-liquid extraction setup.
Product Adsorption on Silica Gel Highly polar or acidic/basic functional groups on the biaryl product can lead to irreversible adsorption on the silica gel column.
* Action 1: Add a small amount of a modifier to the eluent. For acidic products, adding a small percentage of acetic acid can help. For basic products, adding triethylamine (0.1-1%) can prevent tailing and improve recovery.
* Action 2: Consider using a less acidic stationary phase like alumina.
Product Volatility If the biaryl product has a low molecular weight, it might be volatile and lost during solvent evaporation under high vacuum.
* Action: Use a rotary evaporator with careful control of the vacuum and bath temperature. For highly volatile compounds, consider purification methods that do not require complete solvent removal between steps.

Data Presentation

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids with various aryl bromides. While specific data for this compound is not extensively available in a comparative format, these values provide a general expectation for similar reactions.

Aryl Bromide Fluorinated Boronic Acid Catalyst System Solvent Yield (%) Reference
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O>95[1][2]
1-bromo-3-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O~90[1][2]
1-bromo-2-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O~85[1][2]
2-bromo-5-fluorotoluene4-fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O~80[1][2]
2-bromo-4-fluorotoluene4-fluorophenylboronic acidG-COOH-Pd-10DMF/H₂O~75[1][2]

Note: Yields are reported for the conversion of the aryl bromide and may vary depending on the specific reaction conditions and purification efficiency.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 or 5:1) via syringe.

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol for Flash Column Chromatography
  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent). Load the solution onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of 0% to 50% ethyl acetate in hexanes. The optimal gradient will depend on the polarity of the product and impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biaryl product.

Mandatory Visualizations

Purification_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Crude Reaction Mixture Workup Quench with Water & Extract with Organic Solvent Reaction->Workup Wash Wash with Brine Workup->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate1 Concentrate Dry->Concentrate1 Chromatography Flash Column Chromatography Concentrate1->Chromatography Crystallization Crystallization (Optional) Chromatography->Crystallization Pure_Product Purified Biaryl Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: General workflow for the purification of biaryl products.

Troubleshooting_Logic Start Purification Issue Coelution Co-elution of Product and Impurity Start->Coelution Low_Recovery Low Product Recovery Start->Low_Recovery Solvent_System Optimize Solvent System (TLC Analysis) Coelution->Solvent_System Stationary_Phase Change Stationary Phase (e.g., Alumina) Coelution->Stationary_Phase Crystallize Attempt Crystallization Coelution->Crystallize Workup_Loss Optimize Workup (Multiple Extractions) Low_Recovery->Workup_Loss Adsorption Modify Eluent (Acid/Base Additive) Low_Recovery->Adsorption Volatility Careful Solvent Removal Low_Recovery->Volatility

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Reactions with Polysubstituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to improve selectivity in reactions involving polysubstituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using polysubstituted phenylboronic acids, and how can it be minimized?

A1: The most common side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of a deboronated byproduct and reducing the yield of the desired product. This is often promoted by excess base, water, and high temperatures.

To minimize protodeboronation:

  • Use anhydrous solvents: Traces of water can facilitate the protodeboronation pathway.

  • Choose the appropriate base: Weaker bases, such as K3PO4 or K2CO3, are often preferred over stronger bases like NaOH or KOH. The choice of base can be substrate-dependent, and screening may be necessary.

  • Control reaction temperature: Running the reaction at the lowest effective temperature can reduce the rate of protodeboronation.

  • Limit reaction time: Prolonged reaction times can lead to increased byproduct formation. Monitoring the reaction progress by TLC or LC-MS is recommended.

Q2: How do ortho-substituents on a phenylboronic acid affect its reactivity in cross-coupling reactions?

A2: Ortho-substituents have significant steric and electronic effects that can drastically alter reactivity.

  • Steric Hindrance: Bulky ortho-substituents can hinder the approach of the boronic acid to the metal center of the catalyst, slowing down the transmetalation step, which is often the rate-limiting step in cross-coupling reactions. This can lead to lower yields or require more forcing reaction conditions.

  • Electronic Effects: Electron-donating groups at the ortho position can increase the electron density on the boronic acid group, potentially affecting its reactivity. Conversely, electron-withdrawing groups can influence the electronic properties of the aryl group. These effects can be leveraged to control selectivity in some cases. To overcome steric hindrance, specialized bulky ligands (e.g., SPhos, XPhos) are often employed to facilitate the reaction.

Q3: Can I use a polysubstituted phenylboronic acid with multiple halide substituents for selective coupling?

A3: Yes, achieving selective coupling is possible and is a common strategy in organic synthesis. The selectivity is primarily governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the choice of catalyst system. By carefully selecting the catalyst, ligands, and reaction conditions, you can often achieve chemoselective coupling at the more reactive halide position, leaving the less reactive ones intact for subsequent transformations. For instance, a palladium catalyst with a specific ligand might preferentially react at a C-Br bond over a C-Cl bond on the coupling partner.

Troubleshooting Guide

Issue 1: Low Regioselectivity with Dihalogenated Coupling Partners

Question: My Suzuki-Miyaura reaction between a phenylboronic acid and a dihalogenated (e.g., 1-bromo-3-chlorobenzene) partner is giving me a mixture of regioisomers. How can I improve the selectivity for reaction at the more reactive C-Br bond?

Answer: Achieving high regioselectivity in such cases depends on fine-tuning the catalytic system to differentiate between the two halogen substituents. The key is to use conditions that favor oxidative addition at the more reactive C-Br bond while minimizing reaction at the C-Cl bond.

Potential Solutions:

  • Catalyst/Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Ligands with specific steric and electronic properties can enhance selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity, as the activation energy for C-Cl bond cleavage is typically higher than for C-Br bond cleavage.

  • Solvent Choice: The polarity of the solvent can influence the reactivity and selectivity of the catalytic system.

Workflow for Optimizing Regioselectivity

G start_node Low Regioselectivity Observed decision_node decision_node start_node->decision_node Initial Assessment process_node process_node decision_node->process_node Is catalyst system optimized? table_ref See Table 1 process_node->table_ref Screen Ligands & Pd Sources result_node High Selectivity Achieved bad_result_node Consider alternative coupling strategy decision_node2 Selectivity Improved? table_ref->decision_node2 Re-evaluate decision_node2->result_node Yes process_node2 Lower Reaction Temperature decision_node2->process_node2 No decision_node3 Selectivity Improved? process_node2->decision_node3 decision_node3->result_node Yes decision_node3->bad_result_node No

Caption: Troubleshooting workflow for low regioselectivity.

Table 1: Effect of Ligand on Regioselectivity in the Suzuki-Miyaura Coupling of Phenylboronic Acid with 1-bromo-3-chlorobenzene

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ratio (Br-coupled:Cl-coupled)
Pd(OAc)2PPh3K2CO3Dioxane100128590:10
Pd2(dba)3SPhosK3PO4Toluene80892>98:2
Pd(OAc)2XPhosK3PO4Toluene80895>98:2
PdCl2(dppf)-Cs2CO3DME90168895:5

Data is representative and compiled for illustrative purposes.

Issue 2: Poor Yield with Sterically Hindered ortho-Substituted Phenylboronic Acids

Question: My reaction with a 2,6-dimethylphenylboronic acid is giving very low yield. How can I improve the outcome?

Answer: The two ortho-methyl groups provide significant steric hindrance, which impedes the transmetalation step of the catalytic cycle. Overcoming this requires a catalytic system specifically designed to accommodate bulky substrates.

Potential Solutions:

  • Bulky, Electron-Rich Ligands: Use specialized phosphine ligands, often called Buchwald ligands (e.g., XPhos, SPhos, RuPhos). These ligands are both bulky and electron-rich. The bulkiness promotes the formation of a monoligated, highly reactive palladium(0) species, while their electron-donating nature accelerates the rate-limiting oxidative addition and reductive elimination steps.

  • Higher Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be necessary to achieve a reasonable reaction rate.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like K3PO4 or Cs2CO3 is often effective. Aprotic polar solvents like dioxane or toluene are typically used.

Logical Relationship of Components for Hindered Coupling

G reagent_node reagent_node catalyst_node catalyst_node condition_node condition_node product_node product_node sub1 Sterically Hindered Phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(OAc)2) product High Yield of Biaryl Product sub1->product sub2 Aryl Halide sub2->product base Base (e.g., K3PO4) catalyst->product ligand Bulky Ligand (e.g., XPhos) ligand->product base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Key components for successful sterically hindered cross-coupling.

Experimental Protocols

Protocol: Selective Suzuki-Miyaura Coupling of 2-bromo-6-chlorotoluene with 4-methoxyphenylboronic acid

This protocol is designed to selectively form a C-C bond at the more reactive bromide position, leaving the chloride intact.

Materials:

  • 2-bromo-6-chlorotoluene (1.0 mmol, 1 equiv)

  • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (4.5 mg), SPhos (16.4 mg), K3PO4 (424 mg), 2-bromo-6-chlorotoluene (205.5 mg), and 4-methoxyphenylboronic acid (182.3 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-6-(4-methoxyphenyl)toluene. The expected yield should be >90% with >95% regioselectivity.

Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Coupling Failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can lead to the failure or low yield of Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not working at all. What are the primary factors to investigate?

A1: When a Suzuki-Miyaura coupling reaction fails or results in a low yield, a systematic evaluation of the reaction components and conditions is crucial. The most common initial checks should include:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can be susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is especially prevalent with electron-deficient or heteroaryl boronic acids.[2] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.[2]

    • Aryl Halide: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1][3]

    • Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1][2] It is essential to use fresh catalysts and ligands that have been stored correctly under an inert atmosphere.[1][2]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2][4] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]

    • Solvent and Base Purity: The use of anhydrous and degassed solvents is recommended, as oxygen can deactivate the catalyst.[1][2] The purity of the base is also important for optimal reaction performance.[1]

    • Temperature and Stirring: Many Suzuki couplings require heating to achieve an optimal reaction rate.[2] Insufficient heating can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[2] Efficient stirring is necessary to maintain a homogeneous mixture.[2]

Q2: I am observing a significant amount of a byproduct that appears to be from the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired product.[3][5] This side reaction is often promoted by the presence of oxygen or Pd(II) species.[3][5] To minimize homocoupling, consider the following strategies:

  • Ensure a Rigorously Inert Atmosphere: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen.[3] Performing the reaction under a strict nitrogen or argon atmosphere is crucial.

  • Use a Pd(0) Catalyst Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to higher concentrations of Pd(II) species, which promote homocoupling.[3] Employing a Pd(0) source or an efficient precatalyst system can help minimize this side reaction.[3]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can help suppress homocoupling.[4]

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[6]

Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I address it?

A3: The decomposition of the boronic acid, most commonly through protodeboronation, is a major cause of low yields in Suzuki-Miyaura couplings.[1][7] This side reaction is the cleavage of the C-B bond, replacing it with a C-H bond.[7] Strategies to mitigate protodeboronation include:

  • Choice of a Milder Base: The base is necessary to activate the boronic acid but can also promote its decomposition.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1][2]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1][2] Employing anhydrous conditions can help reduce this side reaction.[1][2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][8] These reagents often release the active boronic acid species slowly into the reaction mixture, which minimizes its concentration and thus the rate of protodeboronation.[2][8]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[2]

Q4: My aryl chloride substrate is unreactive. What modifications can I make to improve the coupling efficiency?

A4: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3][9] To improve the success rate with these challenging substrates, the following adjustments are recommended:

  • Employ Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is often necessary.[3] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[3]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[3] However, this should be done with caution as it can also increase the rate of side reactions.[3]

  • Select a Stronger Base: A strong base is often required for the successful coupling of aryl chlorides.[3] Potassium phosphate (K₃PO₄) has been found to be effective in many of these challenging couplings.[3]

Data Presentation

The following tables provide a summary of quantitative data to aid in the selection of optimal reaction conditions.

Table 1: Comparative Yields with Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid [10]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001294
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245

Note: Data is compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and conditions used.

Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling Reaction [11][12]

EntrySolventCatalyst SystemSubstratesYield (%)
11,4-DioxanePd-NHC complex1-Aryltriazene, Arylboronic acidHigh
2DMEPd-NHC complex1-Aryltriazene, Arylboronic acidGood
3THFPd-NHC complex1-Aryltriazene, Arylboronic acidLower
4CH₃CNPd-NHC complex1-Aryltriazene, Arylboronic acidLower
5DMFPd-NHC complex1-Aryltriazene, Arylboronic acidNo Product
6DMSOPd-NHC complex1-Aryltriazene, Arylboronic acidNo Product
7THFPd₂ (dba)₃ / PtBu₃Chloroaryl triflate, o-tolylboronic acidSelective for C-Cl coupling
8ToluenePd₂ (dba)₃ / PtBu₃Chloroaryl triflate, o-tolylboronic acidSelective for C-Cl coupling
9MeCNPd₂ (dba)₃ / PtBu₃Chloroaryl triflate, o-tolylboronic acidSelective for C-OTf coupling
10DMFPd₂ (dba)₃ / PtBu₃Chloroaryl triflate, o-tolylboronic acidSelective for C-OTf coupling

Table 3: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield [13][14]

CatalystCatalyst Loading (mol%)SubstratesYield (%)
Pd(OAc)₂1.0Aryl bromides, Arylboronic acidsQuantitative
Pd(OAc)₂ / PCy₃2.0Bromobenzene, Phenylboronic acidQuantitative
Pd(OAc)₂ / PCy₃0.015Bromobenzene, Phenylboronic acidHigh
Nickel Catalyst5 - 10General SubstratesTypically required for high yield
Palladium Catalyst0.5 - 2General SubstratesTypically sufficient for high yield

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction [3][4]

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a MIDA Boronate Ester [1][15][16][17][18]

  • Reaction Setup: In a vial, combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., DMSO or DMF).

  • Heating: Heat the mixture (e.g., at 80 °C) until the solids dissolve.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature to allow the MIDA boronate to precipitate. Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 3: Purification of Phosphine Ligands (Removal of Phosphine Oxide) [19]

  • Dissolution: Dissolve the crude reaction mixture containing the phosphine ligand and its corresponding oxide in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Chromatography: Load the solution onto a silica gel column.

  • Elution: Elute the column with a non-polar solvent system (e.g., hexanes/ethyl acetate). The less polar phosphine will typically elute before the more polar phosphine oxide.

  • Collection and Concentration: Collect the fractions containing the pure phosphine ligand and concentrate them under reduced pressure.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or No Reaction reagent_check Check Reagent Quality start->reagent_check Initial Assessment condition_check Check Reaction Conditions start->condition_check side_reactions Investigate Side Reactions start->side_reactions boronic_acid Boronic Acid/Ester Stability? reagent_check->boronic_acid aryl_halide Aryl Halide Reactivity? reagent_check->aryl_halide catalyst Catalyst/Ligand Integrity? reagent_check->catalyst inert_atm Inert Atmosphere? condition_check->inert_atm solvent_base Solvent/Base Purity? condition_check->solvent_base temp_stir Temperature/Stirring? condition_check->temp_stir homocoupling Homocoupling Observed? side_reactions->homocoupling protodeboronation Protodeboronation Suspected? side_reactions->protodeboronation solution1 Use Fresh/High-Purity Reagents Consider MIDA Boronate boronic_acid->solution1 Yes solution2 Use More Active Halide (I > Br) Or Specialized Catalyst for Cl aryl_halide->solution2 Yes solution3 Use Fresh Catalyst/Ligand Store Under Inert Atmosphere catalyst->solution3 Yes solution4 Thoroughly Degas Solvents Use Schlenk Technique inert_atm->solution4 No solution5 Use Anhydrous/Degassed Solvents High-Purity Base solvent_base->solution5 No solution6 Optimize Temperature Ensure Efficient Stirring temp_stir->solution6 No solution7 Ensure Inert Atmosphere Use Pd(0) Source homocoupling->solution7 Yes solution8 Use Milder Base (K3PO4) Anhydrous Conditions protodeboronation->solution8 Yes

Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ Base Base R2BY2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling boronic_acid_proto Ar-B(OH)₂ protodeboronated_product Ar-H boronic_acid_proto->protodeboronated_product C-B bond cleavage proton_source H⁺ Source (e.g., H₂O) proton_source->boronic_acid_proto boronic_acid_homo1 Ar-B(OH)₂ homocoupled_product Ar-Ar boronic_acid_homo1->homocoupled_product boronic_acid_homo2 Ar-B(OH)₂ boronic_acid_homo2->homocoupled_product pd_II Pd(II) / O₂ pd_II->boronic_acid_homo1

Caption: Common side reactions in Suzuki-Miyaura coupling: protodeboronation and homocoupling.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following sections address common issues, particularly concerning the impact of water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?

A1: Water can play a dual role in Suzuki-Miyaura couplings. It is often used as a co-solvent with organic solvents like dioxane, THF, or DMF. In many cases, a small amount of water can be beneficial, aiding in the dissolution of the base (e.g., K₂CO₃, Na₂CO₃) and facilitating the transmetalation step of the catalytic cycle. However, excessive water can lead to undesirable side reactions.

Q2: How does water specifically impact this compound and the reaction efficiency?

A2: For sensitive substrates like this compound, water can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-iodobenzene. This reduces the yield of the desired coupled product. The presence of the electron-withdrawing fluorine atom can influence the susceptibility of the boronic acid to this degradation pathway. The optimal amount of water is therefore a critical parameter to control for maximizing reaction yield.

Q3: What are the common byproducts I might observe in the Suzuki-Miyaura coupling of this compound?

A3: Besides the desired cross-coupled product, several byproducts can form. The most common include:

  • Homocoupling product: Formed by the coupling of two molecules of this compound.

  • Protodeboronation product: 1-fluoro-2-iodobenzene, resulting from the loss of the boronic acid group.

  • Dehalogenation product: The product of the reaction where the iodine on the coupling partner is replaced by a hydrogen atom.

The formation of these byproducts is often influenced by the reaction conditions, including the amount of water present, the choice of base, and the palladium catalyst system.

Q4: Can I run the reaction under completely anhydrous conditions?

A4: Yes, running the reaction under strictly anhydrous conditions is a common strategy to minimize protodeboronation, especially with water-sensitive boronic acids. This requires the use of dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). However, the choice of base and its solubility in the anhydrous solvent becomes crucial for the reaction to proceed efficiently.

Q5: What alternative strategies can be employed if water sensitivity is a major issue?

A5: If this compound proves to be highly sensitive to water in your specific application, consider converting it to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt. These derivatives often exhibit enhanced stability and can be used directly in the Suzuki-Miyaura coupling, sometimes with modified reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be oxidized or decomposed.- Use a fresh batch of catalyst. - Ensure proper degassing of solvents to remove oxygen. - Consider using a more stable pre-catalyst.
2. Inefficient Base: The base may not be strong enough or sufficiently soluble in the reaction medium.- Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). - Ensure the base is finely powdered and dry for anhydrous reactions. - For biphasic reactions, ensure vigorous stirring.
3. Protodeboronation of Boronic Acid: Excess water or a strong base in an aqueous medium can lead to the loss of the boronic acid group.- Reduce the amount of water in the solvent system or switch to anhydrous conditions. - Use a milder base such as potassium fluoride (KF).
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.- Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
2. Use of a Pd(II) Pre-catalyst: The reduction of Pd(II) to the active Pd(0) can sometimes be initiated by the homocoupling of the boronic acid.- Consider using a Pd(0) source directly. - Optimize the reaction conditions to favor the desired cross-coupling pathway.
Reaction Fails to Go to Completion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.- Increase the catalyst loading. - Use a more robust ligand for the palladium catalyst.
2. Reagent Degradation: The boronic acid or the coupling partner may be degrading over time at the reaction temperature.- Lower the reaction temperature and extend the reaction time. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Impact of Water on a Representative Suzuki-Miyaura Coupling

Solvent System (DMF:H₂O)Temperature (°C)Reaction Time (h)Conversion (%)
95:570345
95:570865
95:5702480
95:5110367
95:5110885
95:51102495

Note: This data is for the reaction of 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene and serves as an illustrative example. Optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for Investigating the Impact of Water on the Suzuki-Miyaura Coupling of this compound

This protocol provides a framework for systematically evaluating the effect of water content on the reaction yield.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a series of reaction vessels, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (2 mol%), and the base (2.5 eq.).

  • Solvent Addition: To each vessel, add a different pre-mixed and degassed solvent system of 1,4-Dioxane and water (e.g., 100:0, 95:5, 90:10, 80:20 v/v).

  • Inert Atmosphere: Purge each reaction vessel with an inert gas for 10-15 minutes.

  • Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Workup: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield of the desired product for each reaction condition and analyze for the presence of byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Base setup Combine Reagents in Vessels reagents->setup solvents Prepare Solvent Systems: - Dioxane/Water Mixtures - Degas Solvents solvents->setup purge Purge with Inert Gas setup->purge heat Heat and Stir purge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Quench and Workup monitor->workup purify Purify (Column Chromatography) workup->purify analyze Analyze Yield and Byproducts purify->analyze troubleshooting_logic cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_water Water Issues start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst check_base Evaluate Base and Solubility start->check_base check_water Assess Water Content start->check_water catalyst_inactive Inactive? check_catalyst->catalyst_inactive base_ineffective Ineffective? check_base->base_ineffective protodeboronation Protodeboronation? check_water->protodeboronation catalyst_solution Use fresh catalyst, degas solvents catalyst_inactive->catalyst_solution base_solution Change base, ensure dryness/solubility base_ineffective->base_solution water_solution Reduce water or use anhydrous conditions protodeboronation->water_solution

Technical Support Center: Catalyst Deactivation in 2-Fluoro-3-iodophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-iodophenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues related to catalyst deactivation in your experiments.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

You are observing a significant amount of unreacted this compound or your coupling partner.

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. The presence of oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[1]

    • Solution 1: Use a Robust Precatalyst: Employ modern, air-stable precatalysts (e.g., G3 or G4 palladacycles with Buchwald ligands like SPhos or XPhos) that are designed for challenging substrates.[1][2] These often provide more consistent results than traditional catalysts like Pd(PPh₃)₄.

    • Solution 2: Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]

  • Slow Transmetalation: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, leading to a sluggish transmetalation step.[3]

    • Solution 1: Choice of Base: The base plays a critical role in activating the boronic acid. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃ for electron-deficient boronic acids.[4] The use of fluoride bases like CsF can also be beneficial, though high concentrations may lead to catalyst inhibition.

    • Solution 2: Additives: In some cases, the addition of water or co-solvents can influence the solubility of the base and the boronate species, thereby affecting the transmetalation rate.

Problem 2: Significant Formation of Side Products

The desired product is formed, but is accompanied by substantial amounts of impurities.

Common Side Reactions and Their Mitigation:

Side ReactionLikely Cause(s)Recommended Solution(s)
Protodeboronation Excess water, overly strong base, prolonged reaction time at high temperatures.[3]Use anhydrous solvents, switch to a milder base (e.g., K₂CO₃, KF), or use a boronate ester (e.g., pinacol ester) for increased stability. Monitor the reaction and minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.[1][5]Ensure thorough degassing of all reagents and maintain a strict inert atmosphere. Reduce the catalyst loading incrementally.
Dehalogenation of Coupling Partner Presence of water or other protic sources, certain phosphine ligands.Use anhydrous conditions and screen different ligands.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound particularly challenging?

A1: This substrate presents a unique combination of steric and electronic challenges. The ortho-fluoro group is strongly electron-withdrawing, which can deactivate the boronic acid towards transmetalation.[3] Additionally, the proximity of the fluoro and iodo substituents to the boronic acid group can create steric hindrance around the palladium center.

Q2: Can the fluoride from the boronic acid or a fluoride-containing base deactivate the palladium catalyst?

A2: Yes, excess fluoride ions can have a detrimental effect on the palladium catalyst. Fluoride can coordinate to the palladium center, forming inactive palladium-fluoride species that can inhibit key steps in the catalytic cycle, such as reductive elimination.[3] While fluoride bases can be effective, their concentration should be carefully optimized.

Q3: My this compound appears to be decomposing under the reaction conditions. What can I do?

A3: Boronic acids, especially electron-deficient ones, can be unstable under basic conditions.[2][3] To enhance stability, you can convert the boronic acid to a more robust derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and can slowly release the boronic acid in situ, minimizing decomposition.[3]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air-stable, efficient for challenging substrates.[2]
Base K₃PO₄ (2-3 equivalents)Effective for electron-deficient boronic acids.
Solvent 1,4-Dioxane/H₂O (10:1)Good for solubilizing both organic and inorganic reagents.
Temperature 80-110 °CA common temperature range for Suzuki couplings.
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation.[1]

Note: These are general recommendations. Optimization will likely be necessary for your specific coupling partner.

Catalyst Deactivation Pathways

The following diagram illustrates potential pathways for catalyst deactivation during the Suzuki-Miyaura coupling.

G Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation/ Precipitation Ligand_Degradation Ligand Degradation (e.g., P=O) Active_Catalyst->Ligand_Degradation O₂/H₂O Pd_II_Intermediate Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Ar'-B(OH)₂ + Base Fluoride_Inhibition [L_nPd(II)F_x]^(2-x)- (Inactive Species) Pd_II_Intermediate->Fluoride_Inhibition Excess F⁻ Diaryl_Pd_II Ar-Pd(II)-Ar'(L_n) Transmetalation->Diaryl_Pd_II Reductive_Elimination Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Potential deactivation pathways for a palladium catalyst in Suzuki-Miyaura couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl halide coupling partner (1.2 equivalents), and the base (e.g., K₃PO₄, 2.5 equivalents).

    • Seal the vial with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 10:1, to achieve a concentration of 0.1 M with respect to the boronic acid) via syringe.

    • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and dissolve it in a small amount of the degassed solvent.

    • Add the catalyst solution to the reaction vial via syringe.

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the desired time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions.

G Troubleshooting Workflow for Failed Couplings Start Low or No Yield Check_Inertness Verify Inert Atmosphere and Reagent Purity Start->Check_Inertness Check_Catalyst Use Fresh/Alternative Catalyst & Ligand Check_Inertness->Check_Catalyst No Improvement Success Successful Coupling Check_Inertness->Success Improved Yield Vary_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, KF) Check_Catalyst->Vary_Base No Improvement Check_Catalyst->Success Improved Yield Vary_Solvent Change Solvent System (e.g., Dioxane, Toluene, 2-MeTHF) Vary_Base->Vary_Solvent No Improvement Vary_Base->Success Improved Yield Vary_Temp Adjust Temperature Vary_Solvent->Vary_Temp No Improvement Vary_Solvent->Success Improved Yield Consider_Derivative Use Boronate Ester or Trifluoroborate Salt Vary_Temp->Consider_Derivative Still Low Yield Vary_Temp->Success Improved Yield Consider_Derivative->Success Improved Yield

Caption: A step-by-step guide to troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-iodophenylboronic acid in cross-coupling reactions. It provides systematic troubleshooting advice and detailed protocols to effectively optimize the reaction temperature, a critical parameter for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction using this compound?

A typical starting temperature range for Suzuki-Miyaura reactions is between 80-110 °C.[1] However, for particularly sensitive substrates like some fluorinated arylboronic acids, starting at a lower temperature (e.g., 50-70 °C) and gradually increasing it if the reaction is sluggish can be a prudent strategy.[2][3] Some modern catalyst systems even allow for reactions to proceed efficiently at room temperature.[4]

Q2: My reaction shows low conversion. Should I immediately increase the temperature?

While increasing the temperature can enhance the reaction rate, it is not always the first or best solution.[5] Before elevating the temperature, systematically verify other critical reaction parameters:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can be susceptible to decomposition (protodeboronation).[6]

  • Catalyst Activity: The palladium catalyst, especially if it's a Pd(II) precatalyst, must be efficiently reduced to the active Pd(0) species.[7] Consider using a fresh catalyst or a more active precatalyst system.

  • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7][8]

  • Solvent and Base: Use anhydrous, degassed solvents and a suitable, high-purity base.[6] If these factors are optimized and conversion remains low, a careful, incremental increase in temperature is a logical next step.

Q3: I'm observing significant side products like homocoupling or protodeboronation. Is the temperature too high?

Yes, elevated temperatures can accelerate side reactions.[7]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major decomposition pathway, particularly for electron-deficient or sterically hindered boronic acids under harsh basic conditions and high heat.[6][9] The presence of an ortho-fluorine group can sometimes accelerate this instability.[10][11] Lowering the temperature is a key strategy to minimize this side reaction.[6]

  • Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen or excess Pd(II) species, which can be exacerbated at higher temperatures.[12]

If these side products are detected, reducing the reaction temperature is highly recommended.

Q4: How does the ortho-fluorine substituent in this compound affect its stability and the choice of temperature?

The electron-withdrawing nature of the fluorine atom influences the electronic properties of the boronic acid, which can affect both its reactivity and stability.[13] Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be particularly prone to base-mediated protodeboronation.[10][11] This instability often necessitates milder reaction conditions, including lower temperatures, to prevent rapid decomposition before the desired cross-coupling can occur.[3] Therefore, careful temperature control is more critical for this substrate compared to simpler arylboronic acids.

Troubleshooting and Optimization Guide

Low yield or reaction failure when using this compound often points to suboptimal reaction conditions, with temperature being a primary factor. The following workflow provides a logical approach to troubleshooting.

G cluster_start Initial Observation cluster_check Primary Checks (Room Temperature) cluster_optimize Optimization Strategy cluster_end Outcome Start Low Yield or No Reaction Reagents 1. Verify Reagent Quality - Boronic Acid (NMR) - Aryl Halide - Fresh Catalyst/Ligand Start->Reagents Setup 2. Check Reaction Setup - Inert Atmosphere (Degas) - Anhydrous Solvent - Correct Stoichiometry Reagents->Setup Temp 3. Optimize Temperature Setup->Temp LowTemp Run at Low Temp (e.g., 50-70 °C) Temp->LowTemp If starting material is sensitive HighTemp Increase Temp Incrementally (e.g., 80-110 °C) Temp->HighTemp If reaction is sluggish SideProducts Analyze for Side Products (Protodeboronation, Homocoupling) LowTemp->SideProducts HighTemp->SideProducts Other 4. Screen Other Variables - Base (K₃PO₄, Cs₂CO₃) - Ligand (e.g., SPhos, XPhos) - Solvent (Dioxane, THF, Toluene) SideProducts->Other If side products persist or yield is still low Success Optimized Yield SideProducts->Success If yield improves Other->Success

Caption: A workflow for troubleshooting low yields, emphasizing systematic checks before and during temperature optimization.

Data Presentation: Temperature Screening

Optimizing temperature often involves screening a range to find the ideal balance between reaction rate and substrate/catalyst stability. The table below illustrates a hypothetical screening experiment for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Table 1: Example of a Temperature Screening Experiment

Entry Temperature (°C) Time (h) Conversion (%) Product Yield (%) Key Observation
1 Room Temp (25) 24 < 5 < 5 Reaction is too sluggish at room temperature.
2 60 12 75 68 Good conversion with minimal side products.
3 80 4 > 95 91 Optimal. Fast reaction, high yield, clean.
4 100 2 > 98 85 Increased protodeboronation observed by LC-MS.

| 5 | 120 | 2 | > 98 | 72 | Significant decomposition and catalyst darkening. |

This data is illustrative and serves as an example of an optimization process.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a general starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add this compound (1.0-1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[1]

    • Place a magnetic stir bar in the flask.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This process is known as degassing.[8]

  • Reagent Addition:

    • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

    • Add the degassed, anhydrous solvent (e.g., Dioxane/Water, THF, Toluene) via syringe to achieve the desired concentration (typically 0.1-0.5 M).[1]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[1]

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to isolate the final product.[1]

Visualization of the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura reaction helps in diagnosing issues. Temperature influences the rate of each step in this cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Rate affected by temperature OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L₂) PdII_ArX->PdII_ArAr Rate affected by base & temp. Transmetal Transmetalation PdII_ArAr->Pd0 Rate affected by temperature Product Ar-Ar' (Product) PdII_ArAr->Product RedElim Reductive Elimination ArX Ar-X (e.g., Aryl Iodide) ArBOH Ar'B(OH)₂ + Base (Boronic Acid)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, where temperature influences each key step.

References

effect of base concentration on 2-Fluoro-3-iodophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the use of 2-Fluoro-3-iodophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, with a focus on the role of the base.

Question: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. How can I improve the outcome by adjusting the base?

Answer:

Low yields in the Suzuki-Miyaura coupling of this compound can often be attributed to suboptimal base selection and concentration. This particular boronic acid is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under certain basic conditions, which removes the active coupling partner from the reaction mixture.

Here are key factors to consider when troubleshooting with the base:

  • Base Strength: While a base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, a base that is too strong or used in high concentration can accelerate the undesired protodeboronation side reaction. For electron-deficient boronic acids like this compound, milder bases are often preferred.

  • Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases are commonly used, and their performance can be highly dependent on the solvent system.[1]

  • Screening Different Bases: It is highly recommended to screen a variety of bases to find the optimal conditions for your specific substrates. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2]

Question: I am observing a significant amount of 1-fluoro-2-iodobenzene as a byproduct. What is causing this and how can I minimize it?

Answer:

The formation of 1-fluoro-2-iodobenzene is a direct result of protodeboronation of your starting material, this compound. This is a common issue with electron-deficient arylboronic acids, especially those with ortho-substituents. The presence of the ortho-fluorine atom can increase the rate of this side reaction.

To minimize protodeboronation, consider the following strategies:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even KF.[3]

  • Optimize Base Concentration: Use the minimum effective amount of base. Typically, 2 to 3 equivalents are used, but reducing this may be beneficial if protodeboronation is significant.

  • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water can facilitate protodeboronation.[2]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to reduce the extent of this side reaction. Monitor the reaction progress closely.

Question: How do I choose the optimal base for my specific coupling partners when using this compound?

Answer:

The optimal base is highly dependent on the specific aryl halide being coupled with this compound. A good starting point is to use a moderately strong inorganic base. A decision tree for selecting the right base and troubleshooting is provided below.

G start Start: Low Yield or Side Products base_choice Initial Base Selection: K₃PO₄ (2-3 equiv) start->base_choice check_protodeboronation Significant Protodeboronation? base_choice->check_protodeboronation low_conversion Low Conversion of Starting Material? check_protodeboronation->low_conversion No weaker_base Action: Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) or reduce equivalents of base. check_protodeboronation->weaker_base Yes stronger_base Action: Try a stronger base (e.g., Cs₂CO₃ if K₂CO₃ was used) or increase equivalents. low_conversion->stronger_base Yes optimize_temp Action: Increase reaction temperature and monitor closely. low_conversion->optimize_temp No success Optimized Reaction weaker_base->success stronger_base->success optimize_temp->success

Caption: Decision tree for troubleshooting base selection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This anionic species then more readily transfers its aryl group to the palladium(II) center.

Q2: Can organic bases be used for the Suzuki-Miyaura coupling of this boronic acid?

A2: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in some Suzuki-Miyaura couplings, they are generally less effective for this type of substrate compared to inorganic bases. Inorganic bases like carbonates and phosphates typically give higher yields.

Q3: Does the cation of the base (e.g., K⁺, Na⁺, Cs⁺) have an effect on the reaction?

A3: Yes, the cation can have a significant impact, often referred to as the "cation effect." Cesium (Cs⁺) salts, such as Cs₂CO₃, are often more effective than their potassium (K⁺) or sodium (Na⁺) counterparts. This is attributed to the higher solubility of cesium salts in organic solvents and the ability of the larger Cs⁺ cation to facilitate the catalytic cycle.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of fluorinated arylboronic acids, including examples with ortho-fluoro substitution, which can be analogous to the reactivity of this compound. Note that yields are highly substrate-dependent.

Aryl Halide PartnerBoronic AcidBase (Equivalents)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
4-Bromobenzoylmethylidenetriphenylphosphorane2,6-Difluorophenylboronic acidK₃PO₄ (2.0)Pd(OAc)₂ (5) / SPhos (10)Toluene1001275
1-Bromo-2,3,4,5,6-pentafluorobenzenePhenylboronic acidKF (3.0)Pd(OAc)₂ (0.01) / PPh₃ (0.02)THF2324High Yield
5-(4-bromophenyl)-4,6-dichloropyrimidine2,5-Difluorophenylboronic acidK₃PO₄ (2.0)Pd(PPh₃)₄ (5)1,4-Dioxane804N/A
(Hetero)aryl Halide2-Fluoropyridine-3-boronic acidKF (3.0)Pd₂(dba)₃ (1.5) / PCy₂Ph (3.0)1,4-Dioxane11012-24N/A
Fmoc-4-bromophenylalanineArylboronic acidK₃PO₄ (3.0)Pd(OAc)₂ (5) / DtBuPF (6)THF70-804-24N/A

Data compiled from multiple sources for illustrative purposes.[1][2][3][4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add solids to a dry flask: - Aryl halide (1.0 equiv) - this compound (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2.0-3.0 equiv) B 2. Add Palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) A->B C 3. Evacuate and backfill with inert gas (3x) B->C D 4. Add degassed solvent via syringe (e.g., 1,4-Dioxane/H₂O) C->D E 5. Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to room temperature and quench with water F->G H 8. Extract with an organic solvent (e.g., Ethyl Acetate) G->H I 9. Wash combined organic layers with brine H->I J 10. Dry, filter, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst (and ligand, if separate).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1][3]

References

Validation & Comparative

Mass Spectrometry of Organoboron Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape of organoboron compounds, mass spectrometry (MS) stands as a pivotal tool. This guide provides an objective comparison of key MS techniques, supported by experimental data, to facilitate informed decisions in method selection for the characterization and quantification of these versatile molecules.

Organoboron compounds, including boronic acids, boronic esters, and organoborates, are integral to a myriad of scientific disciplines, from organic synthesis and catalysis to medicinal chemistry, where they have emerged as a crucial class of proteasome inhibitors in cancer therapy. Accurate and robust analytical methods are paramount for their structural elucidation, purity assessment, and quantitative analysis in complex matrices. This guide delves into the most commonly employed MS ionization and analysis techniques, offering a comparative overview of their performance, detailed experimental protocols, and insights into their application for studying signaling pathways.

Performance Comparison of Mass Spectrometry Techniques

The choice of an appropriate mass spectrometry technique is contingent on the specific analytical goal, the nature of the organoboron compound, and the sample matrix. The following table summarizes the quantitative performance of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Inductively Coupled Plasma (ICP) Mass Spectrometry for the analysis of organoboron compounds.

Ionization TechniqueAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD)Key Advantages & Disadvantages
UPLC-ESI-MS Boronic Acids0.1 µg/mL[1]1.0 µg/mL[1]>0.98[1]97.1 - 105.7[1]<2.0%[1]Advantages: High throughput, suitable for polar compounds, readily coupled with liquid chromatography (LC) for complex mixture analysis.[2] Disadvantages: Prone to adduct formation and in-source reactions which can complicate spectra.[2]
MALDI-MS Peptidyl Boronic AcidsPicomole to femtomole range (qualitative)Not typically used for absolute quantification without internal standardsNot applicableNot applicableHigh variability without internal standardsAdvantages: High sensitivity, tolerance to some salts and buffers, suitable for complex biological samples and high molecular weight compounds.[2] Disadvantages: Requires a suitable matrix, potential for matrix-related interferences in the low mass range, quantification can be challenging.[2]
ICP-MS Total Boron0.2 ppb (for ¹⁰B)[3]Not specified, but sensitive to ng/mL level>0.9995.5 - 105.5 (for geological standards)<5%Advantages: Extremely high sensitivity for elemental analysis, isotope-specific quantification. Disadvantages: Provides total elemental concentration, not molecular information; requires sample digestion which destroys the original molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful mass spectrometric analysis. Below are representative protocols for the analysis of organoboron compounds using ESI-MS, MALDI-MS, and ICP-MS.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) of Boronic Acids[1]

This method is suitable for the rapid and sensitive analysis of a wide range of boronic acids without the need for prior derivatization.

  • Sample Preparation: Dissolve the boronic acid sample in a mixture of acetonitrile and water to a final concentration of 1-10 µg/mL. For positive ion mode, a small amount of formic acid can be added to aid ionization. For negative ion mode, ammonium hydroxide can be used.[2]

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm)

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A rapid gradient from 5% to 95% B over 1 minute is suitable for high-throughput analysis.

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry System (ESI):

    • Ionization Mode: Positive or Negative

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-1000

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of Peptidyl Boronic Acids[4]

This protocol highlights the use of a "reactive matrix" for the analysis of peptidyl boronic acids, which are prone to dehydration and trimerization.

  • Sample Preparation (In-situ Derivatization):

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

    • Mix the peptidyl boronic acid sample (typically 1-10 µM) with the DHB matrix solution in a 1:1 ratio directly on the MALDI target plate.

    • Allow the mixture to air-dry completely to form a crystalline matrix-analyte spot.

  • Mass Spectrometry System (MALDI-TOF):

    • Laser: Nitrogen laser (337 nm)

    • Ionization Mode: Positive reflectron

    • Accelerating Voltage: 20 kV

    • Laser Fluence: Adjusted to the minimum necessary to obtain a good signal-to-noise ratio.

    • Mass Range: m/z 500-4000

    • Calibration: Use a standard peptide mixture for external calibration.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Boron Determination

This protocol is designed for the quantification of the total boron content in a sample, which is particularly useful in drug metabolism and pharmacokinetic studies.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the organoboron compound or biological matrix containing the compound into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180 °C over 15 minutes and hold for 20 minutes.

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute with deionized water.

  • Mass Spectrometry System (ICP-MS):

    • Nebulizer: Standard concentric nebulizer

    • Spray Chamber: Cyclonic spray chamber

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Carrier Gas Flow: 1.0 L/min

    • Monitored Isotopes: ¹⁰B and ¹¹B

    • Calibration: Prepare a series of boron standards from a certified reference material to generate a calibration curve.

Visualization of Experimental Workflows and Logical Relationships

To provide a clearer understanding of the analytical processes, the following diagrams, generated using the DOT language, illustrate key workflows.

experimental_workflow_esi_ms cluster_prep Sample Preparation cluster_analysis UPLC-ESI-MS Analysis cluster_data Data Processing Sample Organoboron Compound Dissolution Dissolve in ACN/H2O (1-10 µg/mL) Sample->Dissolution Acidification Add Formic Acid (Positive Mode) or NH4OH (Negative Mode) Dissolution->Acidification UPLC UPLC Separation (C18 Column) Acidification->UPLC ESI Electrospray Ionization UPLC->ESI MS Mass Analysis (e.g., TOF, Orbitrap) ESI->MS Data Data Acquisition & Processing MS->Data

General workflow for the UPLC-ESI-MS analysis of organoboron compounds.

maldi_workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Analyte Peptidyl Boronic Acid Spotting Mix & Spot on Target Plate Analyte->Spotting Matrix DHB Matrix Solution Matrix->Spotting Laser Pulsed Laser Desorption Spotting->Laser Ionization Ionization Laser->Ionization TOF Time-of-Flight Mass Analysis Ionization->TOF Data Mass Spectrum Generation TOF->Data

Workflow for MALDI-MS analysis of peptidyl boronic acids with in-situ derivatization.

Application in Drug Development: Analysis of Proteasome Inhibitors

Organoboron compounds, such as bortezomib, are potent proteasome inhibitors used in cancer therapy. Mass spectrometry is indispensable for the discovery, development, and clinical monitoring of these drugs. The following diagram illustrates a typical LC-MS/MS workflow for the quantitative analysis of an organoboron proteasome inhibitor in a biological matrix.

proteasome_inhibitor_workflow cluster_sample Biological Sample Processing cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma/Tissue Sample Extraction Protein Precipitation & Solid Phase Extraction (SPE) Plasma->Extraction LC LC Separation Extraction->LC ESI ESI LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quant Quantification using Internal Standard MS2->Quant

LC-MS/MS workflow for the analysis of an organoboron proteasome inhibitor.

Fragmentation Pathways

Understanding the fragmentation patterns of organoboron compounds is crucial for their structural confirmation. Under Electron Ionization (EI), often used in conjunction with Gas Chromatography (GC-MS), arylboronic acids exhibit characteristic fragmentation. A plausible pathway for 2-naphthalenylboronic acid is depicted below, which can serve as a model for other arylboronic acids.

fragmentation_pathway M Molecular Ion (M+) m/z 172 M_minus_H2O [M-H₂O]+ m/z 154 M->M_minus_H2O - H₂O M_minus_BOH2 [M-B(OH)₂]+ m/z 127 M->M_minus_BOH2 - •B(OH)₂ Boroxine Boroxine Formation (Trimer - 3H₂O) M->Boroxine In-source reaction Naphthyl Naphthyl Cation m/z 127 M_minus_BOH2->Naphthyl Rearrangement

Proposed EI fragmentation pathway for 2-naphthalenylboronic acid.

In soft ionization techniques like ESI and MALDI, fragmentation is generally less extensive. For peptidyl boronic acids analyzed by MALDI-MS/MS, fragmentation often occurs along the peptide backbone, producing characteristic b- and y-ions, while the boronic acid moiety may remain intact or form an adduct with the matrix.[4]

Conclusion

The mass spectrometric analysis of organoboron compounds offers a diverse toolkit for researchers. ESI-MS coupled with liquid chromatography provides a high-throughput platform for the analysis of polar boronic acids in complex mixtures. MALDI-MS excels in the sensitive analysis of larger biomolecules incorporating boronic acid functionalities. For ultimate sensitivity in elemental boron quantification, ICP-MS is the method of choice. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for generating high-quality, reliable data in the dynamic field of organoboron research and development.

References

Comparative Reactivity of 2-Fluoro-3-iodophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comprehensive comparison of the reactivity of 2-Fluoro-3-iodophenylboronic acid with its positional isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. The analysis is supported by established principles of organic chemistry, extrapolated data from related compounds, and detailed experimental protocols to inform reagent selection and reaction optimization.

The strategic placement of fluoro and iodo substituents on a phenylboronic acid core significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. These effects are a combination of steric hindrance and electronic modulation of the boronic acid moiety and the carbon-iodine bond. Understanding these nuances is critical for predicting reaction outcomes and developing robust synthetic routes.

Influence of Isomeric Substitution on Reactivity

The reactivity of fluoro-iodophenylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by two key factors:

  • Steric Hindrance: Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step of the catalytic cycle.

  • Electronic Effects: The strongly electronegative fluorine atom can exert a significant inductive electron-withdrawing effect (-I effect), which can influence the acidity of the boronic acid and the electron density of the aromatic ring. The position of the iodine atom, the point of oxidative addition, is also critical.

Based on these principles, a qualitative reactivity trend can be predicted for the isomers of fluoro-iodophenylboronic acid. This compound presents a unique case where the fluorine atom is ortho to the boronic acid and meta to the iodine. This arrangement is expected to result in moderate steric hindrance at the boron center while electronically activating the C-I bond for oxidative addition.

Quantitative Comparison of Isomer Reactivity

While direct head-to-head kinetic studies for all isomers are not extensively available in the literature, the following table provides a summary of expected relative reactivities and typical yields based on known electronic and steric effects in Suzuki-Miyaura couplings. The data is compiled from studies on similarly substituted arylboronic acids and serves as a predictive guide.[1][2][3][4]

IsomerStructurePredicted Relative ReactivityTypical Yield Range (%)Key Influencing Factors
This compound High85-95Ortho-fluorine provides moderate steric hindrance but strong electron-withdrawing effect, activating the C-I bond.[1]
3-Fluoro-2-iodophenylboronic acid Moderate to High75-90Iodine at the ortho position can lead to significant steric hindrance, potentially lowering the reaction rate.[2]
4-Fluoro-2-iodophenylboronic acid High88-98Fluorine is para to the iodine, providing strong electronic activation without steric hindrance at the reaction center.[3][4]
4-Fluoro-3-iodophenylboronic acid Very High90-99Minimal steric hindrance and favorable electronic activation from the para-fluorine.
5-Fluoro-2-iodophenylboronic acid Moderate70-85Fluorine is meta to both the iodine and the boronic acid, providing less electronic activation compared to ortho/para positions.

Note: The images in the table are for illustrative purposes to show the relative positions of the substituents.

Experimental Protocols

To obtain reliable comparative data, a standardized experimental protocol is crucial. The following procedure is a general guideline for the Suzuki-Miyaura coupling of fluoro-iodophenylboronic acid isomers with a model aryl bromide, 4-bromoanisole.

Materials:

  • Fluoro-iodophenylboronic acid isomer (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the fluoro-iodophenylboronic acid isomer, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the sealed tube in a preheated oil bath at 80°C.

  • Stir the reaction mixture vigorously for the desired time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway and Logic

To better understand the Suzuki-Miyaura coupling mechanism and the logical workflow for comparing isomer reactivity, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-I(L2) Pd0->ArPdX Oxidative Addition ArX Ar-I (Fluoro-iodophenyl) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr Transmetalation BoronicAcid Ar'B(OH)2 BoronicAcid->ArPdAr Base Base (e.g., K2CO3) Base->ArPdX ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) ArPdAr->Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Weigh Isomers, Aryl Halide, Catalyst, Ligand, Base Solvent Degas Solvents (Dioxane/Water) Setup Assemble Reaction in Schlenk Tube under Inert Atmosphere Reagents->Setup Solvent->Setup Heating Heat and Stir at 80°C Setup->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Characterize and Quantify Yield (NMR, GC) Purify->Analyze

References

A Comparative Guide to the Activity of 2-Fluoro-3-iodophenylboronic Acid and Other Halogenated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Fluoro-3-iodophenylboronic acid and its halogenated analogs in key chemical and biological applications. The activity of phenylboronic acids is significantly influenced by the nature and position of halogen substituents, which modulate their electronic and steric properties. This guide summarizes experimental data on their antibacterial activity, application in Suzuki-Miyaura cross-coupling, and role as enzyme inhibitors, providing a valuable resource for selecting the optimal building block for your research.

I. Antibacterial and Antibiofilm Activity

Halogenated phenylboronic acids have emerged as a promising class of antibacterial and antibiofilm agents. A comparative study investigating the efficacy of various halogenated phenylboronic acids against pathogenic Vibrio species provides valuable quantitative data.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a selection of halogenated phenylboronic acids against Vibrio harveyi and Vibrio parahaemolyticus is summarized below. The data highlights the potent activity of certain di-substituted derivatives.

CompoundSubstituentsMIC vs V. harveyi (µg/mL)MIC vs V. parahaemolyticus (µg/mL)Reference
2-Fluoro-5-iodophenylboronic acid (FIPBA)2-Fluoro, 5-Iodo100100[1]
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA)3,5-Diiodo, 2-Methoxy100100[1]
4-Iodophenylboronic acid4-Iodo200200[1]
Other Halogenated Derivatives (31 compounds)Various>500>500[1]

Note: While data for this compound was not specifically available in this study, the data for the closely related 2-Fluoro-5-iodophenylboronic acid provides a strong indication of the potential activity of fluorinated and iodinated phenylboronic acids.

The results indicate that specific combinations of halogen substituents, such as in 2-fluoro-5-iodophenylboronic acid and 3,5-diiodo-2-methoxyphenylboronic acid, lead to significant antibacterial activity against the tested Vibrio species, with MIC values of 100 µg/mL.[1] In contrast, a broader range of other halogenated phenylboronic acids showed minimal activity at concentrations up to 500 µg/mL.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the halogenated phenylboronic acids against Vibrio species was determined using a broth microdilution method.

  • Bacterial Culture Preparation: An overnight culture of the Vibrio strain was diluted to a concentration of approximately 1.5 × 10⁸ colony-forming units per milliliter (CFU/mL), corresponding to a 0.5 McFarland standard.

  • Compound Preparation: The halogenated phenylboronic acids were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions were then prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

experimental_workflow_mic Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (0.5 McFarland) inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_dilutions Serial Dilutions of Halogenated Phenylboronic Acids compound_dilutions->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for MIC Determination.

II. Suzuki-Miyaura Cross-Coupling Reactions

Halogenated phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The reactivity of these boronic acids is dictated by the electronic and steric effects of the halogen substituents.

  • Electronic Effects: Electron-withdrawing halogens, such as fluorine, can influence the transmetalation step in the catalytic cycle. The high electronegativity of fluorine can enhance the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species required for transmetalation.

  • Steric Effects: Halogen atoms at the ortho position to the boronic acid group can exert significant steric hindrance. This can impede the approach of the palladium complex and slow down the rate of transmetalation, often leading to lower reaction yields compared to meta or para substituted analogs. The combination of a fluorine and a larger iodine atom at the 2 and 3 positions, respectively, presents a unique steric and electronic profile that will influence its reactivity.

Data Presentation: Representative Suzuki-Miyaura Coupling Yields

The following table presents typical yields for the Suzuki-Miyaura coupling of various halogenated phenylboronic acids with aryl bromides, illustrating the impact of halogen substitution on reaction efficiency. It is important to note that these reactions were performed under different optimal conditions and are therefore not a direct head-to-head comparison.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~90
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
3,4-Difluorophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100296
2,4-Difluorophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH/H₂O1001892

Note: This data is compiled from various sources and is for illustrative purposes. Reaction conditions should be optimized for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), the halogenated phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

suzuki_coupling_cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide (R-X) r_pd_x R-Pd(II)-X L_n oxidative_addition->r_pd_x transmetalation Transmetalation (Ar-B(OH)₂) r_pd_x->transmetalation Boronic Acid (Ar-B(OH)₂) + Base r_pd_ar R-Pd(II)-Ar L_n transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

III. Enzyme Inhibition

Phenylboronic acids are a well-known class of reversible enzyme inhibitors, particularly for serine proteases, where the boronic acid moiety forms a covalent bond with the catalytic serine residue. The inhibitory potency (often measured as IC₅₀ or Kᵢ) is highly dependent on the substituents on the phenyl ring, which influence binding affinity through various interactions within the enzyme's active site.

Direct comparative data on the enzyme inhibitory activity of this compound versus other halogenated phenylboronic acids is scarce in the public domain. However, studies on related compounds demonstrate the importance of halogen substituents in modulating inhibitory activity. For instance, the introduction of halogen atoms can lead to favorable interactions with hydrophobic pockets or form halogen bonds with protein residues, thereby enhancing binding affinity. The position of the halogen is also critical, as ortho substituents can influence the conformation of the inhibitor and its presentation to the active site.

Experimental Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and inhibitor (halogenated phenylboronic acid) in a suitable buffer at the optimal pH for enzyme activity.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

enzyme_inhibition_pathway Mechanism of Serine Protease Inhibition by Phenylboronic Acid cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Complex serine Serine Residue (Nucleophilic -OH) covalent_adduct Tetrahedral Adduct (Reversible) serine->covalent_adduct Nucleophilic Attack boronic_acid Phenylboronic Acid (Electrophilic Boron) boronic_acid->covalent_adduct

Caption: Mechanism of Serine Protease Inhibition.

IV. Conclusion

The activity of this compound and its halogenated analogs is a complex interplay of electronic and steric factors conferred by the halogen substituents. While directly comparable quantitative data across different applications remains an area for further investigation, the available evidence highlights key trends. In antibacterial applications, specific di-halogenated phenylboronic acids, such as 2-fluoro-5-iodophenylboronic acid, demonstrate potent activity. In Suzuki-Miyaura coupling, the position and nature of the halogen significantly impact reaction yields, with ortho substitution often presenting steric challenges that require careful optimization of reaction conditions. As enzyme inhibitors, halogenated phenylboronic acids hold therapeutic potential, with their efficacy being highly dependent on the specific interactions within the target enzyme's active site. This guide provides a foundational understanding of these activities and the experimental protocols to evaluate them, empowering researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

A Comparative Guide to Purity Analysis of 2-Fluoro-3-iodophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Fluoro-3-iodophenylboronic acid is paramount for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity assessment of this compound and its derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. While HPLC is a widely adopted technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration offer orthogonal approaches to purity assessment.

Data Presentation: Quantitative Performance

The following table summarizes the key performance metrics of various analytical techniques for the purity analysis of arylboronic acids.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC (UV) Separation based on polarityPurity assessment, impurity profiling, quantificationHigh resolution, sensitivity, and specificity.Potential for on-column degradation of boronic acids.
UHPLC-MS/MS Separation by polarity, detection by mass-to-charge ratioTrace level impurity quantification, identificationHigh throughput, exceptional sensitivity (pg/mL levels) and selectivity, no derivatization needed.[1][2]Higher instrumentation cost.
GC-MS Separation based on volatility and mass-to-charge ratioIdentification and quantification of volatile impuritiesHigh sensitivity and structural elucidation capabilities.Requires derivatization for non-volatile boronic acids.[3][4][5]
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute purity determination, quantification of major components and impuritiesDirect and absolute measurement, no need for identical reference standards, non-destructive.[6][7][8][9]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.
Potentiometric Titration Measurement of potential change upon addition of a titrantAssay of bulk materialHigh precision and accuracy for bulk assay, low cost.[10][11][12][13][14]Not suitable for impurity profiling, less sensitive.

Mandatory Visualization

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A general workflow for the purity analysis of this compound derivatives by HPLC.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy_titration Spectroscopic & Titrimetric Methods Analyte This compound HPLC HPLC-UV (Purity & Impurities) Analyte->HPLC UHPLC_MS UHPLC-MS/MS (Trace Impurities) Analyte->UHPLC_MS GC_MS GC-MS (Volatile Impurities) Analyte->GC_MS qNMR qNMR (Absolute Purity) Analyte->qNMR Titration Potentiometric Titration (Bulk Assay) Analyte->Titration HPLC->UHPLC_MS Higher Sensitivity HPLC->GC_MS Orthogonal Separation qNMR->Titration Orthogonal Assay

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis and impurity profiling of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities. Derivatization is necessary to increase the volatility of the boronic acid.

  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: To approximately 1 mg of the sample, add 100 µL of pyridine and 100 µL of the derivatization reagent. Heat the mixture at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have resonances that do not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into the same vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Potentiometric Titration

This is a classic and highly precise method for determining the assay of the bulk boronic acid.

  • Instrumentation: Potentiometric titrator with a pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Reagent: D-Mannitol.

  • Sample Preparation: Accurately weigh about 200-300 mg of the this compound into a beaker. Dissolve in approximately 50 mL of water (gentle heating may be required). Add about 5 g of D-mannitol to the solution and stir until dissolved. The mannitol forms a complex with the boronic acid, increasing its acidity to allow for a sharp titration endpoint.[10][13][14]

  • Procedure: Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH as a function of the titrant volume. The equivalence point is determined from the inflection point of the titration curve. The assay is calculated based on the volume of titrant consumed.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While single-crystal X-ray diffraction data for 2-Fluoro-3-iodophenylboronic acid is not publicly available, a comparative analysis of structurally related fluorinated phenylboronic acids provides valuable insights into the impact of substituent effects on their solid-state structures. This guide presents a comparison of the crystallographic data for 2,4-Difluorophenylboronic acid, 2-Fluorophenylboronic acid, and 4-amino-3-fluorophenylboronic acid, supported by experimental protocols and data visualizations.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected fluorinated phenylboronic acids, allowing for a direct comparison of their crystal structures.

Parameter2,4-Difluorophenylboronic acid2-Fluorophenylboronic acid4-amino-3-fluorophenylboronic acid
Chemical Formula C₆H₅BF₂O₂C₆H₆BFO₂C₆H₆B F N O₂
Molecular Weight 157.91139.92153.94
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 3.7617(11)5.1017(2)7.653(2)
b (Å) 12.347(4)5.5566(2)6.1340(12)
c (Å) 14.620(4)22.0587(7)14.228(3)
α (°) 909090
β (°) 95.450(5)94.731(1)102.59(2)
γ (°) 909090
Volume (ų) 676.0(3)623.51(4)650.9(2)
Z 444
Calculated Density (g/cm³) 1.5551.4891.570
Radiation type Mo KαMo KαMo Kα
Temperature (K) 293(2)120(2)150(2)
R-factor 0.0560.0354Not Reported

Experimental Protocols

A representative experimental protocol for the single-crystal X-ray diffraction of a fluorinated phenylboronic acid is detailed below. This protocol is a composite of standard procedures for small organic molecules.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For phenylboronic acids, common solvents include water, ethanol, methanol, or mixtures thereof. The choice of solvent can influence the resulting crystal polymorph.

  • Procedure: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days in a loosely capped vial. High-quality, defect-free crystals are selected for analysis.

Data Collection
  • Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Mounting: A selected crystal is mounted on a cryoloop, typically with a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas to the desired temperature (e.g., 100-150 K) to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. The exposure time and scan width are optimized to obtain good signal-to-noise ratios. A full sphere of data is collected to ensure data completeness and redundancy.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution: The crystal structure is solved using direct methods or dual-space recycling methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The structural model is refined by least-squares methods against the experimental data. In the final stages of refinement, anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using tools such as checkCIF.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical Relationship: Impact of Fluorine Substitution on Crystal Packing

fluorine_impact cluster_compound Compound cluster_interactions Dominant Intermolecular Interactions cluster_packing Resulting Crystal Packing phenylboronic_acid Phenylboronic Acid h_bonding O-H...O Hydrogen Bonds (Dimer Formation) phenylboronic_acid->h_bonding ch_pi C-H...π Interactions phenylboronic_acid->ch_pi fluorophenylboronic_acid Fluorophenylboronic Acid fluorophenylboronic_acid->h_bonding f_interactions C-H...F Interactions F...F Interactions C-F...π Interactions fluorophenylboronic_acid->f_interactions packing_pba Typically forms hydrogen-bonded dimers h_bonding->packing_pba packing_fpba More complex packing motifs, often layered structures h_bonding->packing_fpba ch_pi->packing_pba f_interactions->packing_fpba

A Comparative Guide to Alternative Cross-Coupling Methods for 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, specific substrates, such as the sterically hindered and electronically complex 2-Fluoro-3-iodophenylboronic acid, can present challenges. This guide provides a comprehensive comparison of viable alternative cross-coupling methodologies, offering experimental data from analogous systems to inform your synthetic strategy.

This document outlines the Stille, Sonogashira, Heck, Buchwald-Hartwig, Negishi, Kumada, and Hiyama cross-coupling reactions as alternatives to the Suzuki coupling for substrates like this compound. Each section details the reaction, presents a table of representative experimental data from literature on similar substrates, and provides a general experimental protocol.

Stille Coupling

The Stille coupling is a versatile reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by palladium.[1][2] A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups and its operation under neutral or mildly basic conditions.[3] However, the high toxicity of organotin reagents and byproducts is a significant drawback.[1][4]

Comparative Experimental Data for Stille Coupling of Aryl Halides

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
11-Iodo-2-nitrobenzenePhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1001292Synlett 2005, 2005, 2947-2950
21-Fluoro-2-iodobenzeneVinyltributylstannanePd(PPh₃)₄ (2)--DMF80295J. Org. Chem. 1990, 55, 3019-3023
31-Bromo-2-fluorobenzene(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)P(t-Bu)₃ (8)CsFDioxane1002485J. Am. Chem. Soc. 1999, 121, 9550-9561

General Experimental Protocol for Stille Coupling

To a solution of the aryl iodide (1.0 equiv) in a degassed solvent (e.g., toluene, DMF) are added the organostannane (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additives (e.g., CuI, LiCl). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with an aqueous solution of KF to remove tin byproducts. The organic layer is then dried, concentrated, and purified by column chromatography.

Stille_Coupling cluster_reactants cluster_products Pd(0)Ln Pd(0)Ln R¹-Pd(II)Lₙ-X R¹-Pd(II)Lₙ-X Pd(0)Ln->R¹-Pd(II)Lₙ-X Oxidative Addition R¹-Pd(II)Lₙ-R² R¹-Pd(II)Lₙ-R² R¹-Pd(II)Lₙ-X->R¹-Pd(II)Lₙ-R² Transmetalation R¹-Pd(II)Lₙ-R²->Pd(0)Ln Reductive Elimination Ar-R² Ar-R² X-SnR₃ X-SnR₃ Ar-I Ar-I R²-SnR₃ R²-SnR₃

Catalytic cycle of the Stille coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It typically employs a copper(I) co-catalyst and is carried out under mild conditions.[5] This reaction is highly valuable for the synthesis of substituted alkynes.

Comparative Experimental Data for Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Iodo-2-nitrobenzenePhenylacetyleneCuI/PPh₃ (5/10)KOHWater1002.591[1]
21-Fluoro-4-iodobenzenePhenylacetyleneCuSeO₃·2H₂O (5)K₂CO₃DMF80187[6]
32-IodotoluenePhenylacetyleneCuI/PPh₃ (5/10)KOHWater100647[1]

General Experimental Protocol for Sonogashira Coupling

A mixture of the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), copper(I) iodide (1-10 mol%), and a base (e.g., Et₃N, piperidine, K₂CO₃) in a degassed solvent (e.g., THF, DMF, toluene) is prepared under an inert atmosphere. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the appropriate temperature until completion. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Lₙ-I Ar-Pd(II)Lₙ-I Pd(0)Ln->Ar-Pd(II)Lₙ-I Oxidative Addition (Ar-I) Ar-Pd(II)Lₙ-C≡CR Ar-Pd(II)Lₙ-C≡CR Ar-Pd(II)Lₙ-I->Ar-Pd(II)Lₙ-C≡CR Transmetalation Ar-Pd(II)Lₙ-C≡CR->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)Lₙ-C≡CR->Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)Lₙ-C≡CR

Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[7] It is a powerful tool for C(sp²)-C(sp²) bond formation.

Comparative Experimental Data for Heck Reaction of Aryl Halides

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 2 | 95 | J. Org. Chem. 1972, 37, 2320-2322 | | 2 | 1-Iodo-2-fluorobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 80 | 4 | 88 | J. Org. Chem. 1982, 47, 578-587 | | 3 | 1-Bromo-2-fluorobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 24 | 75 | J. Org. Chem. 1982, 47, 578-587 |

General Experimental Protocol for Heck Reaction

The aryl iodide (1.0 equiv), alkene (1.0-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, NaOAc) are combined in a suitable solvent (e.g., DMF, acetonitrile). The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)Lₙ-I Ar-Pd(II)Lₙ-I Pd(0)Ln->Ar-Pd(II)Lₙ-I Oxidative Addition (Ar-I) Intermediate Intermediate Ar-Pd(II)Lₙ-I->Intermediate migratory insertion Alkene-Pd(II)Lₙ-H Alkene-Pd(II)Lₙ-H Intermediate->Alkene-Pd(II)Lₙ-H β-Hydride Elimination Alkene-Pd(II)Lₙ-H->Pd(0)Ln Reductive Elimination Substituted\nAlkene Substituted Alkene Alkene-Pd(II)Lₙ-H->Substituted\nAlkene Alkene Alkene

Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[8] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[8]

Comparative Experimental Data for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodofluorobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaO-t-Bu | Toluene | 80 | 18 | 85 | J. Am. Chem. Soc. 1996, 118, 7215-7216 | | 2 | 1-Bromo-2-fluorobenzene | Morpholine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaO-t-Bu | Toluene | 100 | 3 | 98 | J. Org. Chem. 1997, 62, 5413-5418 | | 3 | 2-Fluoro-4-iodopyridine | Phenylamine | Pd(OAc)₂ (10) | BINAP (15) | K₂CO₃ | Dioxane | 150 (MW) | 0.5 | 85 |[9] |

General Experimental Protocol for Buchwald-Hartwig Amination

Under an inert atmosphere, the aryl iodide (1.0 equiv), amine (1.0-1.2 equiv), palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaO-t-Bu, K₃PO₄) are combined in a dry, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)Lₙ-I Ar-Pd(II)Lₙ-I Pd(0)Ln->Ar-Pd(II)Lₙ-I Oxidative Addition (Ar-I) Ar-Pd(II)Lₙ-NR¹R² Ar-Pd(II)Lₙ-NR¹R² Ar-Pd(II)Lₙ-I->Ar-Pd(II)Lₙ-NR¹R² Amine Coordination & Deprotonation Ar-Pd(II)Lₙ-NR¹R²->Pd(0)Ln Reductive Elimination Ar-NR¹R² Ar-NR¹R² Ar-Pd(II)Lₙ-NR¹R²->Ar-NR¹R² HNR¹R² HNR¹R² Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[10] A key feature of this reaction is the high functional group tolerance of organozinc reagents.[10] The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent.[11]

Comparative Experimental Data for Negishi Coupling of Aryl Halides

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-Iodo-4-nitrobenzenePhenylzinc chloridePd(PPh₃)₄ (5)-THF25286Tetrahedron Lett. 1977, 18, 4467-4470
21-Bromo-2-fluorobenzeneEthylzinc bromidePd(dppf)Cl₂ (3)-THF601278J. Org. Chem. 1983, 48, 3318-3320
32-IodofuranPhenylzinc chloridePd(PPh₃)₄ (5)-THF25195Tetrahedron Lett. 1977, 18, 4467-4470

General Experimental Protocol for Negishi Coupling

Preparation of the Organozinc Reagent: To a solution of the aryl halide (1.0 equiv) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), a solution of n-butyllithium or isopropylmagnesium chloride is added dropwise. After stirring for a short period, a solution of zinc chloride (1.0 equiv) in the same solvent is added. The mixture is allowed to warm to room temperature.

Cross-Coupling: To the freshly prepared organozinc reagent, the aryl iodide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand are added. The reaction is stirred at the indicated temperature until completion. The reaction is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Negishi_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)Lₙ-I Ar-Pd(II)Lₙ-I Pd(0)Ln->Ar-Pd(II)Lₙ-I Oxidative Addition (Ar-I) Ar-Pd(II)Lₙ-R Ar-Pd(II)Lₙ-R Ar-Pd(II)Lₙ-I->Ar-Pd(II)Lₙ-R Transmetalation Ar-Pd(II)Lₙ-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)Lₙ-R->Ar-R R-ZnX R-ZnX

Catalytic cycle of the Negishi coupling reaction.

Kumada Coupling

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[12][13] Its primary advantage is the direct use of readily available Grignard reagents.[12] However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[12]

Comparative Experimental Data for Kumada Coupling of Aryl Halides

EntryAryl HalideGrignard ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2-fluorobenzenePhenylmagnesium bromideNi(dppe)Cl₂ (1)THF251697J. Org. Chem. 1975, 40, 1682-1686
21-Iodo-4-methoxybenzeneMethylmagnesium bromidePd(PPh₃)₄ (1)THF25195Tetrahedron Lett. 1976, 17, 2669-2672
32-ChlorotoluenePhenylmagnesium bromideNi(acac)₂ (1) / dppf (1)THF/Toluene601698J. Am. Chem. Soc. 1972, 94, 4374-4376

General Experimental Protocol for Kumada Coupling

To a solution of the aryl iodide (1.0 equiv) and the nickel or palladium catalyst (1-5 mol%) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, the Grignard reagent (1.0-1.2 equiv) is added dropwise at a controlled temperature (often 0 °C or room temperature). The reaction is stirred until completion, then quenched by the slow addition of aqueous acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Kumada_Coupling M(0)Ln M(0)Ln Ar-M(II)Lₙ-I Ar-M(II)Lₙ-I M(0)Ln->Ar-M(II)Lₙ-I Oxidative Addition (Ar-I) Ar-M(II)Lₙ-R Ar-M(II)Lₙ-R Ar-M(II)Lₙ-I->Ar-M(II)Lₙ-R Transmetalation Ar-M(II)Lₙ-R->M(0)Ln Reductive Elimination Ar-R Ar-R Ar-M(II)Lₙ-R->Ar-R R-MgX R-MgX Hiyama_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)Lₙ-I Ar-Pd(II)Lₙ-I Pd(0)Ln->Ar-Pd(II)Lₙ-I Oxidative Addition (Ar-I) Ar-Pd(II)Lₙ-R Ar-Pd(II)Lₙ-R Ar-Pd(II)Lₙ-I->Ar-Pd(II)Lₙ-R Transmetalation Ar-Pd(II)Lₙ-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)Lₙ-R->Ar-R R-Si(OR')₃ R-Si(OR')₃ Activator (F⁻) Activator (F⁻)

References

A Comparative Yield Analysis of Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, critical for the construction of pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The choice of coupling partners is paramount to the success of these transformations, with the electronic and steric properties of the substituted phenylboronic acid playing a decisive role in the reaction's yield and efficiency.

This guide provides an objective comparison of the performance of various substituted phenylboronic acids in cross-coupling reactions. By understanding the interplay of substituent effects, researchers can better predict reaction outcomes and optimize conditions for the synthesis of target molecules.

Comparative Performance: A Quantitative Overview

The success of a cross-coupling reaction is significantly influenced by the electronic nature and steric profile of the substituents on the phenylboronic acid. These factors directly impact crucial steps in the catalytic cycle, such as transmetalation.[1][2]

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

Generally, phenylboronic acids featuring electron-donating groups (EDGs) tend to enhance the rate and yield of Suzuki-Miyaura reactions.[1][3] These groups increase the nucleophilicity of the aryl group, which can facilitate the key transmetalation step.[4] Conversely, strong electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid, often leading to lower yields or requiring more forcing reaction conditions.[2][3] However, this effect can be complex and is dependent on the overall reaction setup.[1] In Heck reactions, a similar trend is observed where electron-withdrawing groups on the arylboronic acid can lead to lower yields.[5]

Steric Effects: The Impact of ortho-Substituents

Steric hindrance, particularly from substituents in the ortho position, can dramatically impact reaction yields.[2] Large groups near the carbon-boron bond can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[2] This effect often leads to a general reactivity trend of para > meta >> ortho for substituted isomers.[2] This observation is also noted in Heck reactions, where ortho-substitution tends to lower the product yield.[5]

Data Presentation

The following tables summarize experimental data, illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura and Heck cross-coupling reactions.

Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions

Phenylboronic Acid SubstituentSubstituent TypeCoupling PartnerYield (%)
None (Phenylboronic acid)-4-Bromoanisole95
4-Methoxy (-OCH₃)Electron-Donating4-Bromoanisole98
4-Methyl (-CH₃)Electron-DonatingBenzoyl Chloride94
2-Methyl (-CH₃)Sterically Hindered (ortho)4-Bromoanisole92
2-Methyl (-CH₃)Sterically Hindered (ortho)Benzoyl Chloride88
4-Nitro (-NO₂)Electron-Withdrawing4-Bromoanisole95
3-Nitro (-NO₂)Electron-Withdrawing4-Bromoanisole88
2-Nitro (-NO₂)Sterically Hindered (ortho)4-Chlorotoluene35

Data compiled from multiple sources under various optimized conditions.[2][3][6] Direct comparison should be made with caution.

Table 2: Comparative Yields of Substituted Phenylboronic Acids in Oxidative Heck Reactions

Phenylboronic Acid SubstituentSubstituent TypeOlefin PartnerYield (%)
None (Phenylboronic acid)-n-Butyl acrylate95
4-Methoxy (-OCH₃)Electron-Donatingn-Butyl acrylate99
4-Methyl (-CH₃)Electron-Donatingn-Butyl acrylate96
2-Methyl (-CH₃)Sterically Hindered (ortho)n-Butyl acrylate85
4-Fluoro (-F)Electron-Withdrawingn-Butyl acrylate89
4-Trifluoromethyl (-CF₃)Electron-Withdrawingn-Butyl acrylate78
4-Nitro (-NO₂)Electron-Withdrawingn-Butyl acrylate65

Data is illustrative and sourced from studies on oxidative Heck reactions.[5] Yields are highly dependent on specific reaction conditions.

Mandatory Visualizations

The following diagrams illustrate a typical workflow for cross-coupling experiments and the fundamental catalytic cycle involved.

G prep Reaction Setup reagents Add Aryl Halide, Boronic Acid, Base prep->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Reaction solvent->reaction heating Heat Mixture (e.g., 80-100°C) reaction->heating monitor Monitor Progress (TLC, GC-MS) heating->monitor workup Workup & Purification monitor->workup cool Cool to RT workup->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd Ar-Pd(II)-X L_n oxidative_add->aryl_pd transmetal Transmetalation aryl_pd->transmetal diaryl_pd Ar-Pd(II)-Ar' L_n transmetal->diaryl_pd reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product arx Ar-X arx->oxidative_add boronic Ar'-B(OH)₂ (Base) boronic->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Heck reactions. Researchers should note that optimal conditions, including catalyst, ligand, base, solvent, and temperature, are substrate-dependent and may require specific optimization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is based on common literature methods.[1][7]

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane, or DMF) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

General Protocol for Oxidative Heck Reaction

This protocol is adapted from methodologies for the palladium-catalyzed oxidative Heck coupling of arylboronic acids.[5][8][9]

  • Reaction Setup: In a reaction tube, combine the arylboronic acid (1.0 mmol, 1.0 equiv), the olefin (1.5-2.0 equiv), a palladium(II) catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required (e.g., dppp, 3 mol%).

  • Solvent and Additives: Add the solvent (e.g., acetone or toluene). In some protocols, an additive or oxidant (e.g., N-bromosuccinimide) may be required.[8][9]

  • Reaction: Seal the vessel and stir the mixture at an elevated temperature (e.g., 70-100 °C) for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling the reaction to room temperature, filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the pure substituted olefin product.

Conclusion

The electronic and steric properties of substituents on phenylboronic acids are pivotal in determining the outcome of cross-coupling reactions. Electron-donating groups and sterically unencumbered para or meta isomers generally provide higher yields in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups and sterically demanding ortho substituents often diminish reactivity. A thorough understanding of these principles, supported by the quantitative data and protocols presented, serves as a valuable resource for chemists in optimizing synthetic strategies and efficiently constructing complex molecular architectures.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-3-iodophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of specialized chemical reagents like 2-Fluoro-3-iodophenylboronic acid are critical for ensuring personnel safety and environmental protection within research and development settings. Adherence to established protocols is paramount to mitigate risks associated with this and similar chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety standards for hazardous chemical waste.

Immediate Safety and Hazard Information

This compound and related substituted phenylboronic acids are typically classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Key Safety and Disposal Data Summary

For quick reference, the following table summarizes the essential safety classifications and disposal parameters for halogenated phenylboronic acids, based on available safety data sheets for similar compounds.

Hazard Classification & Disposal ParameterGuideline
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Primary Disposal Method Treat as hazardous chemical waste.[3]
Prohibited Disposal Routes Do not dispose of down the drain or in regular trash.[2]
Waste Container Type Compatible, sealed, and clearly labeled (e.g., HDPE or glass).[2]
Incompatible Materials for Storage Strong oxidizing agents, strong acids, strong bases.[4]
Contaminated Materials Handling Dispose of as hazardous waste (e.g., gloves, wipes, pipette tips).
Empty Container Decontamination Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.
Emergency Spill Procedure Avoid dust formation. Collect spilled material and place in a suitable, closed container for disposal.[2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as regulated hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.

Experimental Protocol: Waste Handling and Segregation

  • Waste Identification and Labeling:

    • Designate a specific, compatible waste container for this compound waste. Suitable containers are typically made of high-density polyethylene (HDPE) or glass and must have a secure, leak-proof lid.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Segregation:

    • Collect all waste containing this compound, including residual amounts, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves), in the designated hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams, such as strong oxidizing agents, acids, or bases.[4]

  • Container Management:

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.

    • It is advisable to use secondary containment to mitigate the impact of any potential leaks.

Experimental Protocol: Decontamination of Empty Containers

  • Triple Rinsing:

    • Empty containers that previously held this compound must be decontaminated before being discarded.

    • Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).

    • Crucially, collect all three rinsate portions as hazardous liquid waste. Transfer the rinsate to an appropriately labeled hazardous waste container for solvents.

  • Final Container Disposal:

    • After triple-rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface or remove the original product label.

    • The cleaned, dry container can then be disposed of according to institutional policies, which may include recycling or disposal as non-hazardous solid waste.

Arranging for Professional Disposal

Once the waste container is nearing its capacity (typically 90% full), it must be prepared for collection by a licensed hazardous waste disposal service. Follow your institution's specific procedures for hazardous waste pickup, which usually involves completing a waste manifest and ensuring the container is properly sealed and labeled. All disposal must be carried out through an approved waste disposal plant.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow start 2-Fluoro-3-iodophenylboronic Acid Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container_q Empty Container? waste_type->empty_container_q Container package_solid Package in sealed, labeled hazardous waste container for solids. solid_waste->package_solid package_liquid Collect in sealed, labeled hazardous waste container for liquids. liquid_waste->package_liquid empty_container Empty Product Container empty_container_q->empty_container triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse segregate Segregate from incompatible materials (strong acids, bases, oxidizers). package_solid->segregate package_liquid->segregate storage Store in designated Satellite Accumulation Area. segregate->storage pickup Arrange for pickup by Institutional EHS. storage->pickup collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling. triple_rinse->dispose_container collect_rinsate->package_liquid

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Fluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-3-iodophenylboronic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier: this compound CAS Number: 1016231-39-2[1][2][3] Molecular Formula: C6H5BFIO2[1][3] Molecular Weight: 265.82 g/mol [1][3]

Hazard Identification and Precautionary Measures

This compound is classified as an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5]

Signal Word: Warning[4][5]

Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

  • P405: Store locked up.[4][5][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Physical and Chemical Properties
PropertyValue
Appearance White to off-white powder
Melting Point 238-243°C[3]
Storage Temperature 2-8°C[3]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9][10]

  • Personal Protective Equipment (PPE): Before handling, all personnel must be equipped with the appropriate PPE as detailed in the table below.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[7]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[7] A lab coat or chemical-resistant apron should also be worn.[7]Prevents skin contact and irritation.
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA approved respirator should be used.[7]Avoids inhalation of irritating dust.
Handling and Experimental Workflow
  • Weighing:

    • Perform weighing of the solid compound within a chemical fume hood to minimize dust dispersion.

    • Use a dedicated, clean spatula and weighing vessel.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound.

  • Reaction:

    • Conduct all reactions within the fume hood.

    • Maintain a safe distance from the reaction vessel.

  • Post-Reaction:

    • Quench the reaction carefully according to the specific experimental protocol.

    • Allow the reaction mixture to cool to room temperature before work-up.

Accidental Release Measures
  • Spill: In case of a spill, evacuate non-essential personnel from the area.[9]

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[7][10] Avoid generating dust.[6][7][10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, weighing paper, paper towels) should be considered contaminated and collected in a separate, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

prep Preparation ppe Don PPE prep->ppe Ensure safety measures handling Chemical Handling ppe->handling weigh Weighing handling->weigh spill Spill Response handling->spill If spill occurs dissolve Dissolution weigh->dissolve react Reaction dissolve->react cleanup Cleanup & Decontamination react->cleanup waste Waste Segregation cleanup->waste Collect all waste disposal Final Disposal waste->disposal Via EHS spill->cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.